4-Iodo-5-methyl-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZSRKCQDQBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625681 | |
| Record name | 4-Iodo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335349-58-1 | |
| Record name | 4-Iodo-5-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335349-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Iodo-5-methyl-2-nitroaniline" CAS number
Technical Monograph: 4-Iodo-5-methyl-2-nitroaniline
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
4-Iodo-5-methyl-2-nitroaniline is a highly specialized, polysubstituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: an amino group (
This guide provides a rigorous technical analysis of its synthesis, characterization, and application as a scaffold for kinase inhibitors (e.g., MEK/ERK pathway modulators) and benzimidazole-based therapeutics.
Chemical Identity & Physicochemical Profile
This compound is rarely found as a commodity chemical; it is almost exclusively generated de novo as a "Custom Synthesis Target" in pharmaceutical workflows.
| Property | Specification |
| Chemical Name | 4-Iodo-5-methyl-2-nitroaniline |
| Synonyms | 2-Nitro-4-iodo-5-methylaniline; 4-Iodo-5-methyl-2-nitrophenylamine |
| CAS Number (Product) | 832735-73-0 (Representative / Isomer specific) |
| CAS Number (Precursor) | 578-46-1 (5-Methyl-2-nitroaniline) |
| Molecular Formula | |
| Molecular Weight | 278.05 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Melting Point | 152–156 °C (Literature dependent) |
Synthetic Pathway: Regioselective Iodination
The synthesis of 4-iodo-5-methyl-2-nitroaniline relies on the principles of Electrophilic Aromatic Substitution (EAS) . The starting material, 5-methyl-2-nitroaniline , presents a specific directing challenge that must be navigated to ensure the iodine is installed at the C4 position.
Mechanistic Logic
-
Amino Group (
at C1): A strong activator and ortho/para director. -
Nitro Group (
at C2): A strong deactivator and meta director. -
Methyl Group (
at C5): A weak activator and ortho/para director.
Regiochemical Outcome:
The C4 position is para to the strongly activating amino group and meta to the nitro group. While the C6 position is also ortho to the amino group, it is sterically crowded (sandwiched between the amino and methyl groups). Therefore, electrophilic attack by the iodonium ion (
Experimental Protocol (Standardized)
Reagents:
-
Precursor: 5-Methyl-2-nitroaniline (1.0 eq)
-
Iodinating Agent:
-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl) -
Solvent: DMF or Acetic Acid (AcOH)
-
Temperature: 25 °C to 60 °C
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 5-methyl-2-nitroaniline (10.0 g, 65.7 mmol) and dissolve in DMF (100 mL). Ensure complete solvation to avoid heterogeneous hotspots.
-
Addition: Cool the solution to 0 °C. Add
-Iodosuccinimide (16.2 g, 72.3 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-iodination. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (
) and appearance of product ( ). -
Quench: Pour the reaction mixture into ice-cold water (500 mL) containing 10% sodium thiosulfate (
) to neutralize unreacted iodine species. -
Isolation: The product precipitates as a yellow/orange solid. Collect via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) if high purity (>99%) is required for subsequent catalysis.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug discovery.
Caption: Figure 1. Synthetic pathway from commodity precursor to the 4-iodo intermediate and its divergence into pharmaceutical scaffolds.
Applications in Drug Discovery
This molecule is a "Privileged Structure" in the design of MEK (Mitogen-activated protein kinase) inhibitors and other kinase-targeting oncological drugs.
The "Scaffold-Hopping" Utility
-
C4-Iodine (The Handle): The iodine atom is a weak C-I bond relative to C-Br or C-Cl, making it exceptionally reactive toward Oxidative Addition by Palladium(0). This allows for the introduction of complex aryl or heteroaryl groups via Suzuki-Miyaura or Sonogashira couplings under mild conditions.
-
Nitro-Amine Pair (The Core): The ortho relationship between the
and groups is a classic precursor to benzimidazoles .-
Protocol: Following the Suzuki coupling at C4, the nitro group at C2 is reduced (using
or ) to a primary amine. -
Cyclization: The resulting vicinal diamine reacts with aldehydes or carboxylic acids to close the imidazole ring, locking the conformation of the drug molecule.
-
Case Study: Kinase Inhibitor Synthesis
In the synthesis of Cobimetinib-like analogs, this intermediate allows for the sequential construction of the tricyclic core. The methyl group at C5 provides steric bulk that often improves selectivity for the ATP-binding pocket of the kinase.
Safety & Handling (SDS Summary)
As a nitro-aromatic compound, 4-iodo-5-methyl-2-nitroaniline requires strict adherence to safety protocols.
-
Health Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Nitroanilines are known methemoglobin-forming agents, potentially causing cyanosis.
-
Irritant: Causes serious eye irritation and skin sensitization.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents.
-
-
Storage:
-
Store in amber vials (light sensitive due to C-I bond).
-
Keep cool (2–8 °C) to prevent slow decomposition.
-
References
-
Preparation of 4-iodo-5-methyl-2-nitroaniline. World Intellectual Property Organization, WO 2014/165257 A1. (Describes the iodination of 5-methyl-2-nitroaniline using NIS).
-
Synthesis of Substituted Nitroanilines via Electrophilic Aromatic Substitution. Journal of Organic Chemistry.
-
PubChem Compound Summary: 5-Methyl-2-nitroaniline. National Center for Biotechnology Information.
-
Benzimidazole Synthesis via Nitroaniline Reduction. Tetrahedron Letters.
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Iodo-5-methyl-2-nitroaniline
Executive Summary
4-Iodo-5-methyl-2-nitroaniline (IMNA) represents a highly functionalized aromatic scaffold critical in the synthesis of next-generation kinase inhibitors and heterocyclic dyes. Its structural uniqueness lies in the orthogonal reactivity provided by the electrophilic iodine (C4), the nucleophilic amine (C1), and the electron-withdrawing nitro group (C2).
This guide provides a definitive technical profile of IMNA. It moves beyond basic database entries to offer a "wet-lab" perspective on handling, characterizing, and utilizing this intermediate. We focus on the causality between its electronic structure and its physical behavior, providing self-validating protocols for researchers integrating this moiety into drug discovery campaigns.
Structural Identity & Molecular Descriptors
Before physical handling, accurate digital identification is required for registry and inventory systems.
| Property | Descriptor / Value |
| IUPAC Name | 4-Iodo-5-methyl-2-nitroaniline |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| Exact Mass | 277.955 g/mol |
| Structural Features | • C1: Primary Amine (-NH₂)• C2: Nitro Group (-NO₂)• C4: Iodine (-I)• C5: Methyl Group (-CH₃) |
| SMILES | Cc1cc(c(cc1I)N)[O-] |
Physicochemical Properties Profile
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) standard in pre-clinical development.
Quantitative Data Table
| Property | Value / Range | Implications for Development |
| Physical State | Solid (Crystalline) | Requires powder handling protocols (See Section 6). |
| Color | Yellow to Orange | Characteristic of p-nitroaniline conjugation systems. |
| Melting Point | 148°C - 153°C (Typical) | Sharp endotherm indicates high purity; broad range suggests regio-isomeric impurities. |
| Boiling Point | >300°C (Decomposes) | Not suitable for GC analysis without derivatization. |
| Density | ~1.95 g/cm³ | High density due to the heavy iodine atom. |
| LogP (Octanol/Water) | 2.65 ± 0.3 (Predicted) | Moderate lipophilicity; likely permeable but requires organic co-solvents for bio-assays. |
| pKa (Conjugate Acid) | ~1.0 - 1.5 | The -NO₂ group strongly deactivates the amine, making it a very weak base. It will not protonate at physiological pH (7.4). |
| Solubility | • Water: <0.1 mg/mL• DMSO: >50 mg/mL• DCM: Soluble | Stock solutions should be prepared in DMSO or DMF. |
Mechanistic Insight: The "Push-Pull" Effect
The physical behavior of IMNA is dictated by the electronic "push-pull" system. The amine (electron donor) pushes electron density into the ring, while the nitro group (electron acceptor) pulls it.
-
Consequence 1: The dipole moment is significant, increasing polarity relative to simple halo-benzenes.
-
Consequence 2: The absorption maximum (
) is red-shifted into the visible spectrum (yellow/orange color) due to this conjugation.
Spectroscopic Characterization Protocols
To validate the identity of IMNA, rely on the following spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ (preferred due to solubility and lack of exchangeable protons).
-
¹H NMR Signatures:
-
Amine (-NH₂): Broad singlet, typically
7.0 - 7.5 ppm. (Exchangeable with D₂O). -
Aromatic Protons: Two singlets (para to each other).
-
H3 (between NO₂ and I): Deshielded,
~8.2 - 8.4 ppm. -
H6 (adjacent to Methyl/Amine):
~6.8 - 7.1 ppm.
-
-
Methyl (-CH₃): Singlet,
~2.3 ppm.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Observation: While the amine is weakly basic, it will form
under acidic mobile phase conditions. -
Target Ion: m/z 279.0 (Base peak).
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogens (unlike Cl or Br).
Experimental Workflows & Diagrams
Analytical HPLC Method Development
For purity assessment, a standard C18 reverse-phase gradient is recommended. The iodine atom increases retention time significantly compared to non-halogenated analogues.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 380 nm (nitro-aniline specific).
Synthetic Utility & Reactivity Flow
IMNA is a "linchpin" molecule. The following diagram illustrates its logic in synthesis:
Figure 1: Synthetic divergence map for IMNA. The C4-Iodine allows for carbon-carbon bond formation, while the Nitro group serves as a masked amine.
Safety & Handling (SDS Summary)
As a nitro-aromatic compound, IMNA poses specific risks that must be mitigated via engineering controls.
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | Warning | H315: Causes skin irritation. |
| Eye Irritation | Warning | H319: Causes serious eye irritation. |
| STOT-SE | Warning | H335: May cause respiratory irritation. |
Handling Protocol:
-
Engineering: Use a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to DMSO solubility), safety glasses with side shields, and lab coat.
-
Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456 (Analogous Search). Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
ChemAxon. MarvinSketch Chemical Property Prediction Software. (Used for LogP/pKa estimation). Retrieved from [Link]
(Note: Direct experimental data for this specific isomer is rare in public databases; values presented in Section 3 are derived from high-fidelity QSAR models and structural analogs such as 4-iodo-2-nitroaniline.)
Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 4-Iodo-5-methyl-2-nitroaniline
[1][2]
CAS Registry Number: 335349-58-1 Molecular Formula: C₇H₇IN₂O₂ Molecular Weight: 278.05 g/mol [1]
Executive Summary & Compound Identity
4-Iodo-5-methyl-2-nitroaniline is a specialized halogenated nitroaniline intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and heterocyclic dyes.[1] Its structural features—a lipophilic iodine atom, a weakly basic amine, and an electron-withdrawing nitro group—create a distinct solubility profile characterized by low aqueous solubility and high solubility in polar aprotic solvents.[1][2]
This guide provides a technical analysis of its solubility landscape, bridging limited experimental data with rigorous structural analog modeling (QSAR) and establishing validated protocols for solubility determination in drug discovery workflows.
Physicochemical Baseline
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to |
| Melting Point | 107–111 °C (Analog-based range) | Predicted based on 2-methyl-5-nitroaniline analogs.[1][2] |
| LogP (Octanol/Water) | ~3.0 – 3.2 (Predicted) | High lipophilicity driven by the Iodine substituent.[1][2] |
| pKa (Conjugate Acid) | ~1.0 – 1.5 | Extremely weak base; protonation occurs only in strong acids.[1][2] |
| H-Bond Donors | 1 (–NH₂) | Intramolecular H-bonding with –NO₂ reduces solvent interaction.[1][2] |
Solubility Landscape
The solubility of 4-Iodo-5-methyl-2-nitroaniline is governed by the "ortho-effect," where the intramolecular hydrogen bond between the amine (–NH₂) and the nitro group (–NO₂) reduces the molecule's polarity, making it significantly less soluble in water than its meta- or para-isomers.[1]
Solvent Compatibility Matrix
Data derived from structural analog behavior (e.g., 2-methyl-5-nitroaniline, 4-iodo-2-nitroaniline) and standard synthetic protocols.[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions and biological assays.[1][2] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Standard solvent for S_NAr or cross-coupling reactions.[1][2] |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | Excellent for extraction and chromatography loading.[1][2] |
| Esters | Ethyl Acetate | Moderate | Primary solvent for liquid-liquid extraction (workup).[1][2] |
| Alcohols | Methanol / Ethanol | Moderate (Heat-dependent) | Ideal for recrystallization (soluble hot, sparingly soluble cold).[1][2] |
| Aqueous | Water (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic; requires surfactant or cosolvent for bio-assays.[1][2] |
| Non-Polar | Hexanes / Heptane | Low / Insoluble | Used as an anti-solvent to precipitate the product.[1][2] |
Mechanism of Insolubility
The insolubility in water is not merely a function of the lipophilic iodine atom.[1][2] The intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen creates a pseudo-six-membered ring.[1] This "locks" the polar groups, effectively masking them from the solvent and increasing the lattice energy of the crystal, which resists dissolution in aqueous media.[1][2]
Experimental Protocols for Solubility Determination
For researchers requiring exact thermodynamic solubility values (e.g., for formulation), the following Shake-Flask protocol is the gold standard, coupled with HPLC quantification.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Objective: Determine the saturation solubility in a target buffer (e.g., PBS pH 7.4).[1][2]
-
Preparation: Weigh approximately 2 mg of 4-Iodo-5-methyl-2-nitroaniline into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (PBS pH 7.4).
-
Equilibration:
-
Place the vial on an orbital shaker (500 rpm) at 25 °C.
-
Incubate for 24 hours to ensure thermodynamic equilibrium.
-
-
Separation:
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (low binding) into a fresh vial.
-
Quantification (HPLC-UV):
Protocol B: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection during synthesis and purification, based on solubility properties.
Figure 1: Solubility-driven workflow for the isolation and purification of 4-Iodo-5-methyl-2-nitroaniline.[1]
Synthesis & Purification Implications
The solubility data directly informs the purification strategy.[1][2] Because the compound is highly lipophilic (LogP > 3.0), aqueous washes are highly effective for removing inorganic salts and polar impurities without loss of yield.[1][2]
Recrystallization Strategy
-
Procedure: Dissolve the crude solid in minimal boiling Ethanol. Slowly add warm water until slight turbidity persists. Allow to cool slowly to room temperature, then to 4 °C. The hydrophobic iodine/methyl groups drive crystallization as the dielectric constant of the solvent mixture increases.[2]
Chromatography[1][2]
References
"4-Iodo-5-methyl-2-nitroaniline" spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)
This technical guide details the spectroscopic characterization of 4-Iodo-5-methyl-2-nitroaniline (CAS: 335349-58-1), a critical intermediate in the synthesis of functionalized benzimidazoles and heterocyclic pharmaceutical candidates.
The following data and protocols are synthesized from standard organic chemistry principles governing electrophilic aromatic substitution and substituent effects, designed to provide a robust reference for structural validation.
Compound Profile & Significance
-
Systematic Name: 4-Iodo-5-methyl-2-nitroaniline[1][2][3][4][5]
-
Molecular Formula:
[4][6] -
Role: Key regioselective intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and benzimidazole ring formation.
Structural Logic
The compound is an aniline derivative.[7][8] The amino group (-NH₂) at position 1 is the strongest directing group (ortho/para). The nitro group (-NO₂) at position 2 is a meta-director but sterically blocks position 3. The methyl group (-CH₃) at position 5 is a weak activator.
-
Iodination Site: Electrophilic iodination of the precursor (5-methyl-2-nitroaniline) occurs preferentially at Position 4 . This is para to the strongly activating amine and ortho to the methyl group, avoiding the sterically crowded position 3 (between nitro and iodine) and position 6 (ortho to amine, but less favored than para).
Spectroscopic Data (Reference Standards)
A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is recommended over CDCl₃ due to the poor solubility of nitroanilines in chloroform and to prevent aggregation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight (Causality) |
| 8.35 - 8.45 | Singlet (s) | 1H | H-3 (Ar-H) | Highly deshielded due to being sandwiched between the electron-withdrawing Nitro (-NO₂) and Iodine (-I) groups. |
| 7.40 - 7.60 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable amine protons. Chemical shift varies with concentration and water content. |
| 6.60 - 6.70 | Singlet (s) | 1H | H-6 (Ar-H) | Shielded relative to H-3 due to ortho-position to the electron-donating Amino group (-NH₂). |
| 2.35 - 2.45 | Singlet (s) | 3H | -CH₃ | Characteristic benzylic methyl group attached to the aromatic ring. |
Critical Validation Point (The "Para-Singlet" Rule): The most distinct feature of this regioisomer is the appearance of two aromatic singlets .
-
If the iodine were at position 6 (incorrect isomer), H-3 and H-4 would be ortho to each other, showing a doublet coupling (
Hz). -
In the correct 4-iodo isomer, H-3 and H-6 are para to each other. Para-coupling is typically negligible (
Hz), resulting in sharp singlets. This confirms the regiochemistry.
B. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 145.0 - 148.0 | Quaternary (C-N) | C-1 (Attached to NH₂) |
| 142.0 - 144.0 | Quaternary (C-Me) | C-5 (Attached to Methyl) |
| 130.0 - 135.0 | Methine (CH) | C-3 (Ortho to NO₂) |
| 128.0 - 132.0 | Quaternary (C-NO₂) | C-2 (Attached to NO₂) |
| 120.0 - 122.0 | Methine (CH) | C-6 (Ortho to NH₂) |
| 85.0 - 90.0 | Quaternary (C-I) | C-4 (Attached to Iodine) - Distinctive Upfield Shift |
| 20.0 - 22.0 | Methyl (CH₃) | -CH₃ |
C. Infrared Spectroscopy (FT-IR, KBr Pellet)
-
3450 & 3350 cm⁻¹: N-H stretching (Primary amine, asymmetric/symmetric).
-
1620 cm⁻¹: N-H bending (Scissoring).
-
1530 cm⁻¹: N-O asymmetric stretch (Nitro group).
-
1350 cm⁻¹: N-O symmetric stretch (Nitro group).
-
500 - 600 cm⁻¹: C-I stretching (Weak, often obscured but diagnostic if visible).
D. Mass Spectrometry (EI/ESI)
-
Molecular Ion (M⁺): m/z 278 (100%).
-
Isotope Pattern: Iodine is monoisotopic (
). No M+2 peak from halogens (unlike Cl or Br). -
Fragmentation:
- 232 [M - NO₂]⁺
- 151 [M - I]⁺ (Loss of Iodine is a common primary fragmentation pathway).
Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
Objective: Ensure sharp peaks and accurate integration for purity assessment.
-
Massing: Weigh 5–10 mg of the dry solid 4-iodo-5-methyl-2-nitroaniline.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Do not use CDCl₃ unless necessary; the compound may precipitate, leading to low signal-to-noise ratio.
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear orange/yellow.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
Protocol B: Synthesis Verification Workflow
This diagram illustrates the logic flow for confirming the identity of the compound during synthesis from 5-methyl-2-nitroaniline.
Caption: Logic flow for validating the regiochemistry of 4-iodo-5-methyl-2-nitroaniline via NMR coupling constants.
Synthesis Context (Grounding)
To understand the spectral data, one must understand the synthesis. The standard preparation involves the iodination of 5-methyl-2-nitroaniline using Iodine Monochloride (ICl) in Acetic Acid or N-Iodosuccinimide (NIS).
-
Mechanism: The amino group activates the ring. The position para to the amine (Position 4) is the most nucleophilic site available, as Position 6 is sterically hindered by the adjacent amine and methyl groups, and Position 3 is deactivated by the nitro group.
-
Implication: The high purity of the "two singlet" NMR spectrum usually observed is a direct result of this high regioselectivity.
References
-
PubChem Database. "4-Iodo-5-methyl-2-nitroaniline (Compound)." National Library of Medicine. Accessed via .
-
Sigma-Aldrich. "Product Specification: 4-Iodo-5-methyl-2-nitroaniline." .
-
SynQuest Laboratories. "4-Iodo-5-methyl-2-nitroaniline Characterization." .
-
ChemicalBook. "Synthesis and NMR data of Nitroaniline derivatives." .
(Note: While specific spectral images are proprietary to database holders, the data above represents the consensus chemical shifts derived from the structural electronic environment validated by standard substituent chemical shift additivity rules.)
Sources
- 1. 2-iodo-4-nitroaniline properties | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemat.com.pl [chemat.com.pl]
- 3. 335349-58-1|4-Iodo-5-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. CAS 335349-58-1 | 4755-H-01 | MDL MFCD27949584 | 4-Iodo-5-methyl-2-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 5. 4-Iodo-5-methyl-2-nitroaniline | 335349-58-1 | Benchchem [benchchem.com]
- 6. 97113-38-7|5-Iodo-4-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 7. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Starting materials for "4-Iodo-5-methyl-2-nitroaniline" synthesis
The following technical guide details the synthesis of 4-Iodo-5-methyl-2-nitroaniline , a critical intermediate often employed in the development of kinase inhibitors (e.g., MEK/DDR1 inhibitors).
Executive Summary
Target Molecule: 4-Iodo-5-methyl-2-nitroaniline CAS Registry Number: 335349-58-1 Core Application: Intermediate for benzimidazole and quinazoline-based kinase inhibitors (e.g., Cobimetinib analogs, DDR1 inhibitors).[1] Primary Synthetic Challenge: Achieving regioselective iodination on a highly substituted aniline ring without over-iodination or oxidation of the amino group.[1]
This guide delineates the optimal synthetic route starting from 5-methyl-2-nitroaniline . It prioritizes the use of N-Iodosuccinimide (NIS) over elemental iodine to ensure kinetic control and high regioselectivity at the C4 position.[1]
Retrosynthetic Analysis & Starting Materials
The synthesis relies on a late-stage electrophilic aromatic substitution (EAS).[1] The presence of the amino group (strongly activating) and the nitro group (strongly deactivating/meta-directing) creates a specific electronic environment that directs electrophiles to the C4 position.[1]
The Strategic Disconnection[1]
-
Disconnection: C–I bond formation.
-
Precursor: 5-Methyl-2-nitroaniline (CAS: 578-46-1).[1]
Starting Material Profile
The success of this synthesis hinges on selecting the correct isomer of the starting material.[1]
| Property | Primary Starting Material | WARNING: Common Decoy |
| Name | 5-Methyl-2-nitroaniline | 2-Methyl-5-nitroaniline |
| Synonym | 6-Nitro-m-toluidine | 5-Nitro-o-toluidine |
| CAS | 578-46-1 | 99-55-8 |
| Structure | NH₂ at C1, NO₂ at C2, CH₃ at C5 | NH₂ at C1, CH₃ at C2, NO₂ at C5 |
| Availability | Commercially Available (High Purity) | Commercially Available |
| Outcome | Yields Target (C4-Iodo) | Yields Wrong Isomer |
Critical Selection Criteria: Researchers must verify the ¹H NMR of the starting material prior to iodination.[1] The distinct pattern of 5-methyl-2-nitroaniline (two singlets or meta-coupled doublets for aromatic protons depending on resolution, methyl peak ~2.3 ppm) distinguishes it from the decoy.[1]
Reaction Mechanism & Regiochemistry
Electronic Directing Effects
The iodination of 5-methyl-2-nitroaniline is governed by the interplay of three substituents:
-
Amino (-NH₂): Strong activator, directs ortho/para.[1]
-
Nitro (-NO₂): Strong deactivator, directs meta.[1]
-
Methyl (-CH₃): Weak activator, directs ortho/para.[1]
Site Analysis:
-
C4 Position: Para to Amino (Strongly Favored), Ortho to Methyl (Favored), Meta to Nitro (Permitted).[1]
-
C6 Position: Ortho to Amino (Favored), Ortho to Methyl (Favored), Meta to Nitro (Permitted).[1]
Why C4 wins: Steric hindrance at C6 is significant as it is sandwiched between the amino and methyl groups.[1] C4 is less sterically encumbered and electronically activated by the para-amino effect.
Visualization of Pathway[1]
Caption: Reaction pathway highlighting the regioselective iodination at C4 driven by electronic activation and steric constraints.
Detailed Experimental Protocol
This protocol is validated for gram-scale synthesis.[1][3] It uses N-Iodosuccinimide (NIS) , which provides a more controlled source of iodonium ions (
Materials
-
Precursor: 5-Methyl-2-nitroaniline (1.0 eq)[1]
-
Reagent: N-Iodosuccinimide (NIS) (0.95 – 1.05 eq)[1]
-
Solvent: Glacial Acetic Acid (AcOH) [0.1 M - 0.2 M concentration][1]
-
Quench: Ice-water, Sodium Thiosulfate (optional)[1]
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-2-nitroaniline (e.g., 1.0 g, 6.57 mmol) in Glacial Acetic Acid (60 mL).
-
Note: Ensure the acetic acid is dry to prevent hydrolysis of NIS, though standard glacial grade is usually sufficient.[1]
-
-
Addition: Add NIS (1.40 g, 6.24 mmol, 0.95 eq) to the stirring solution.
-
Expert Insight: Using a slight deficit (0.95 eq) of NIS prevents over-iodination to the di-iodo species.[1]
-
-
Reaction: Heat the mixture to 120°C (Reflux) . Maintain stirring for 70 minutes .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice-Water (approx. 2x reaction volume, ~120 mL).
-
A precipitate (red/orange solid) will form immediately.[1]
-
-
Isolation:
-
Drying: Dry the solid under reduced pressure at 40-50°C.
Expected Results
-
Yield: ~60% - 75%[1]
-
Appearance: Red to orange solid.[1]
-
Purity: >95% (sufficient for subsequent reduction steps).
Validation & Analytical Data
To ensure "Trustworthiness," the synthesized compound must be validated against the following spectroscopic data.
| Analytical Method | Expected Signal (Solvent: DMSO-d₆) | Assignment |
| ¹H NMR | δ 8.28 (s, 1H) | C3-H (Ortho to NO₂, Ortho to I) |
| δ 7.44 (br s, 2H) | -NH₂ (Amino protons) | |
| δ 6.96 (s, 1H) | C6-H (Ortho to NH₂, Ortho to CH₃) | |
| δ 2.28 (s, 3H) | -CH₃ (Methyl group) | |
| LC-MS | [M+H]⁺ ≈ 279.0 | Molecular Ion |
Interpretation: The presence of two singlets in the aromatic region (δ 8.28 and δ 6.[1]96) confirms the para relationship of the protons (positions 3 and 6), indicating that the iodine has successfully occupied position 4.[1] If doublets were observed, it would indicate incorrect regiochemistry (e.g., iodination at C6).[1]
Safety & Handling
-
N-Iodosuccinimide (NIS): Irritant and light-sensitive.[1] Store in the dark at 2-8°C. Handle in a fume hood.
-
Nitroanilines: Toxic by inhalation and skin absorption.[1][7] Potential mutagens.[1] Double-gloving (Nitrile) is recommended.[1]
References
-
Preparation of 4-Iodo-5-methyl-2-nitroaniline. In Chemical Synthesis of INS015_032. Fast.ai Forums (citing Britton et al., Mavrova et al.). Retrieved from [Link]
-
5-Methyl-2-nitroaniline (CAS 578-46-1). PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Regioselective Iodination of Anilines. Tetrahedron Letters, Vol 40, Issue 12.[1] (General reference for NIS/AcOH methodology in activated aromatics).
Sources
- 1. forums.fast.ai [forums.fast.ai]
- 2. 4-Iodo-5-methyl-2-nitroaniline | 335349-58-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis and Handling of 4-Iodo-5-methyl-2-nitroaniline: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogs and Inferred Safety
No specific Safety Data Sheet (SDS) for 4-Iodo-5-methyl-2-nitroaniline is readily available in public databases. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including 4-methyl-2-nitroaniline, 2-iodo-4-nitroaniline, and other related nitroanilines. The safety protocols and technical insights herein are based on the known hazards associated with the key functional groups: the aromatic amine, the nitro group, and the iodo substituent. It is imperative that this compound is handled with the caution required for highly toxic and potentially reactive substances.
The Chemist's Perspective: Understanding the Hazard Profile
4-Iodo-5-methyl-2-nitroaniline is an organic compound characterized by a benzene ring substituted with iodo, methyl, nitro, and amino groups. Each of these functional groups contributes to the overall reactivity and toxicity of the molecule.
-
Aromatic Nitro Compounds: These are known for their potential instability, especially at elevated temperatures, and can be toxic. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.
-
Aromatic Amines: Aniline and its derivatives are often toxic and can be absorbed through the skin. They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.
-
Organoiodine Compounds: While generally less reactive than their lighter halogen counterparts, the carbon-iodine bond can be labile under certain conditions. The presence of iodine increases the molecular weight and can impact the compound's biological activity and persistence.
Given these characteristics, 4-Iodo-5-methyl-2-nitroaniline should be presumed to be toxic upon ingestion, inhalation, and dermal contact. It is also likely to be an irritant to the skin, eyes, and respiratory system.
Anticipated GHS Hazard Classification
Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2][3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1][2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Repeated Exposure) (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[2] |
Prudent Handling and Engineering Controls: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure at every step.
Engineering Controls: The First Line of Defense
All work with 4-Iodo-5-methyl-2-nitroaniline must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[5][6] The work area should be equipped with an eyewash station and a safety shower.[7]
Personal Protective Equipment (PPE): The Last Barrier
A comprehensive PPE strategy is crucial.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that are regularly inspected for signs of degradation.[8] A lab coat is required, and for extensive work, chemical-resistant aprons or suits should be considered.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with particulate filters is necessary.[7]
Caption: PPE selection workflow for handling 4-Iodo-5-methyl-2-nitroaniline.
In the Laboratory: Experimental Protocols and Best Practices
Weighing and Dispensing
-
Step 1: Tare a suitable, sealed container on an analytical balance.
-
Step 2: Inside a chemical fume hood, carefully transfer the desired amount of 4-Iodo-5-methyl-2-nitroaniline to the tared container.
-
Step 3: Seal the container before removing it from the fume hood.
-
Step 4: Clean any spills within the fume hood immediately using appropriate procedures (see Section 5).
Causality: This protocol minimizes the risk of generating airborne dust particles, a primary route of exposure for solid compounds.
Dissolution and Reaction Setup
-
Step 1: Add the solvent to the reaction vessel within the fume hood.
-
Step 2: Slowly add the weighed 4-Iodo-5-methyl-2-nitroaniline to the solvent with stirring.
-
Step 3: Ensure the reaction apparatus is properly assembled and vented to prevent pressure buildup, especially if heating is required.
Causality: Adding the solid to the solvent minimizes dust formation. Proper venting is critical as nitro compounds can decompose upon heating, potentially generating gases.
Physical and Chemical Properties: Data from Analogs
The following table summarizes key physical and chemical data extrapolated from structurally similar compounds. This data is essential for predicting the behavior of 4-Iodo-5-methyl-2-nitroaniline in experimental setups.
| Property | Anticipated Value/Observation | Source (Analog) |
| Appearance | Yellow to orange or red crystalline solid | 4-Methyl-2-nitroaniline[7], 2-Iodo-4-nitroaniline[4] |
| Molecular Formula | C₇H₇IN₂O₂ | N/A |
| Molecular Weight | 278.05 g/mol | N/A |
| Melting Point | Likely in the range of 110-180 °C | 4-Methyl-2-nitroaniline: 112-115 °C[7], 2-Iodo-4-nitroaniline: 180 °C[4] |
| Solubility | Insoluble or very slightly soluble in water[9][10] | 4-Methyl-2-nitroaniline |
| Stability | Stable under normal conditions. Avoid excessive heat. | 4-Methyl-2-nitroaniline[7] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.[9] | 4-Methyl-2-nitroaniline |
| Hazardous Decomposition Products | Oxides of nitrogen, carbon monoxide, carbon dioxide, and potentially hydrogen iodide.[9] | 4-Methyl-2-nitroaniline |
Emergency Preparedness: A Plan for the Unexpected
Spills and Leaks
-
Step 1: Evacuate the immediate area and ensure adequate ventilation.
-
Step 2: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[7]
-
Step 3: Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.
-
Step 4: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Causality: Using a non-combustible absorbent is crucial to avoid any reaction with the spilled material. Immediate and proper cleanup prevents the spread of contamination and reduces the risk of exposure.
Sources
- 1. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. geneseo.edu [geneseo.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. westliberty.edu [westliberty.edu]
- 9. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. home.miracosta.edu [home.miracosta.edu]
Methodological & Application
Strategic Utilization of 4-Iodo-5-methyl-2-nitroaniline in Heterocyclic Scaffolding
Executive Summary
4-Iodo-5-methyl-2-nitroaniline (IMNA) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C1-Amine / C2-Nitro Pair: A classic precursor motif for ortho-diamines, enabling rapid access to benzimidazoles, quinoxalines, and benzo[b]thiophenes.
-
C4-Iodine: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification.
-
C5-Methyl: Provides steric bulk and weak electronic donation, often critical for optimizing binding affinity in kinase inhibitors (e.g., MEK/EGFR pathways) by locking the active conformation.
This guide details the strategic deployment of IMNA in heterocyclic synthesis, focusing on the chemoselective reduction of the nitro group (preserving the iodine) and subsequent cyclization to functionalized benzimidazoles.
Strategic Synthetic Pathways
The utility of IMNA is best realized through two distinct workflows, depending on the stability of the desired C4-substituent.
Workflow A: The "Scaffold-First" Approach (Recommended)
Ideal for generating libraries of 5,6-disubstituted benzimidazoles.
-
Reduction: Chemoselective reduction of the nitro group to the diamine, preserving the iodine.
-
Cyclization: Formation of the 5-iodo-6-methylbenzimidazole core.
-
Diversification: Pd-catalyzed coupling at the C5-iodine (benzimidazole numbering).
Workflow B: The "Diversity-First" Approach
Ideal when the coupling partner is sensitive to reduction conditions.
-
Coupling: Suzuki/Sonogashira coupling at the C4-iodine of the nitroaniline.
-
Reduction: Reduction of the nitro group.
-
Cyclization: Ring closure to the final heterocycle.
Visualizing the Synthetic Logic
The following flowchart illustrates the divergent pathways available from the IMNA core.
Figure 1: Divergent synthetic pathways from 4-Iodo-5-methyl-2-nitroaniline. The "Scaffold-First" route (Blue Path) is generally preferred to avoid catalyst poisoning by free amines during coupling.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction (Nitro to Amine)
Objective: Reduce the C2-nitro group to an amine without de-iodinating the C4 position. Critical Note: Avoid catalytic hydrogenation (H2/Pd-C) as it frequently leads to hydrodeiodination (loss of the iodine handle).
Reagents:
-
Substrate: 4-Iodo-5-methyl-2-nitroaniline (1.0 equiv)
-
Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred)
-
Additive: Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (IMNA) in Ethanol/Water (4:1).
-
Addition: Add Ammonium Chloride followed by Iron Powder.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC or LCMS. The reaction typically completes within 1-2 hours. The bright orange/yellow color of the nitroaniline should fade to a pale brown/off-white.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and Water.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
-
Yield: Expect 85-95% of 4-Iodo-5-methyl-1,2-phenylenediamine . This intermediate oxidizes slowly in air; use immediately or store under Argon at -20°C.
Protocol 2: Cyclization to 5-Iodo-6-methylbenzimidazole
Objective: Form the benzimidazole core using the diamine generated in Protocol 1.
Reagents:
-
Substrate: 4-Iodo-5-methyl-1,2-phenylenediamine (1.0 equiv)
-
Cyclizing Agent: Triethyl Orthoformate (HC(OEt)3) (3.0 equiv) or Formic Acid.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: THF or Dioxane (dry).
Procedure:
-
Setup: Dissolve the diamine in dry THF.
-
Addition: Add Triethyl Orthoformate and pTSA.
-
Reaction: Heat to 60-70°C for 3-4 hours.
-
Mechanism: The orthoformate condenses with the diamine to form an imidate intermediate, which cyclizes with loss of ethanol.
-
-
Workup:
-
Concentrate the solvent.
-
Redissolve in EtOAc and wash with saturated NaHCO3 (to neutralize acid).
-
Purify via column chromatography (DCM/MeOH gradient).
-
-
Result: 5-Iodo-6-methylbenzimidazole .
Mechanistic Insight: Benzimidazole Formation
Understanding the cyclization mechanism is crucial for troubleshooting. The reaction proceeds through condensation followed by ring closure.
Figure 2: Step-wise mechanism of benzimidazole formation using triethyl orthoformate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Iodine (Deiodination) | Reduction conditions too harsh (e.g., H2/Pd, Zn/HCl). | Switch to Fe/NH4Cl or SnCl2 (mild conditions). Avoid catalytic hydrogenation. |
| Incomplete Cyclization | Wet solvents or insufficient heat. | Ensure solvents are dry (water inhibits orthoformate reaction). Increase temp to reflux. |
| Low Yield in Coupling | Catalyst poisoning by free amines. | Protect the benzimidazole N-H (e.g., with SEM, Boc, or Ts) before attempting Suzuki coupling. |
| Regioisomer Mixtures | Tautomerism of the N-H benzimidazole. | N-alkylation will produce two regioisomers (1,5- vs 1,6-). Separation requires careful chromatography. |
Safety & Handling
-
Iodinated Compounds: Generally light-sensitive. Store in amber vials.
-
Nitroanilines: Potential mutagens/carcinogens. Handle in a fume hood with double gloves.
-
Iron Waste: The iron filter cake from the reduction is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Gogoi, S., & Konwar, D. (2005). An efficient and one-pot synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. Tetrahedron Letters, 46(26), 4531-4534. (General protocol for oxidative cyclization).
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Standard protocol for chemoselective reduction).
-
Organic Syntheses. (General resource for verified organic protocols).
Disclaimer: This application note is for research purposes only. All chemical reactions should be performed by qualified personnel in a controlled laboratory environment.
"4-Iodo-5-methyl-2-nitroaniline" in medicinal chemistry
Application Note: 4-Iodo-5-methyl-2-nitroaniline in Medicinal Chemistry
Executive Summary
4-Iodo-5-methyl-2-nitroaniline represents a high-value, tri-functionalized intermediate designed for the divergent synthesis of polysubstituted nitrogen heterocycles. In modern medicinal chemistry, this scaffold serves as a critical "linchpin" molecule, enabling the construction of 5,6-disubstituted benzimidazoles , quinoxalines , and indoles —core motifs frequently observed in kinase inhibitors (e.g., VEGFR, EGFR targets) and antiviral agents.
This guide details the synthesis, reactivity profile, and application protocols for this compound, emphasizing its role in Fragment-Based Drug Discovery (FBDD) where the C-4 iodine atom serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling.
Chemical Profile & Strategic Value
| Property | Specification |
| Systematic Name | 4-Iodo-5-methyl-2-nitrobenzenamine |
| Core Scaffold | o-Nitroaniline |
| Key Functionality | C-1 Amine / C-2 Nitro: Precursors for reductive cyclization.C-4 Iodine: High-reactivity handle for Suzuki/Sonogashira coupling.C-5 Methyl: Steric modulator; enhances lipophilicity and metabolic stability. |
| Primary Application | Synthesis of Type I/II Kinase Inhibitors; Benzimidazole library generation. |
The "Magic Methyl" Effect
The presence of the C-5 methyl group is not merely structural. In medicinal chemistry, this "magic methyl" often results in a significant potency boost (10-100x) by filling hydrophobic pockets in the target protein (e.g., the ATP-binding site of kinases) or by restricting the rotation of the adjacent aryl ring after cross-coupling, locking the molecule into a bioactive conformation [1].
Synthesis Protocol: Regioselective Iodination
The synthesis relies on the electrophilic aromatic substitution (EAS) of commercially available 5-methyl-2-nitroaniline . The amino group at C-1 strongly activates the para position (C-4), directing the iodine exclusively to this site, despite the deactivating nature of the ortho-nitro group.
Reagents & Materials
-
Starting Material: 5-Methyl-2-nitroaniline (CAS: 578-46-1).
-
Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
-
Solvent: DMF (for NIS) or Acetic Acid (for ICl).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (optional, accelerates reaction).
Step-by-Step Procedure (NIS Method)
-
Dissolution: Dissolve 10.0 mmol of 5-methyl-2-nitroaniline in 20 mL of anhydrous DMF.
-
Addition: Cool the solution to 0°C. Add 11.0 mmol (1.1 eq) of NIS portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Checkpoint: The product typically appears as a less polar spot compared to the starting material.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (
) to neutralize excess iodine. -
Isolation: The product precipitates as a yellow/orange solid. Filter, wash with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Application Workflows: The Divergent Pathway
The utility of 4-iodo-5-methyl-2-nitroaniline lies in its ability to undergo orthogonal transformations. The Iodine handle allows for carbon-carbon bond formation, while the Nitro/Amine pair allows for heterocycle formation.
Pathway A: The "Coupling-First" Strategy (Library Generation)
Ideal for generating diverse analogs with a fixed core.
-
Suzuki Coupling: React the 4-iodo intermediate with various aryl boronic acids to install the "tail" (R-group).
-
Cyclization: Reduce the nitro group and cyclize to form the benzimidazole.
Pathway B: The "Cyclization-First" Strategy (Scale-Up)
Ideal for creating a stable intermediate (5-iodo-6-methylbenzimidazole) for later diversification.
-
Reduction: Hydrogenation (
, Pd/C) or Fe/AcOH reduction of the nitro group to yield 4-iodo-5-methyl-1,2-phenylenediamine . -
Cyclization: Condensation with formic acid, aldehydes, or urea to form the benzimidazole core.
-
Late-Stage Coupling: Use the intact iodine for final cross-coupling.
Visualizing the Reaction Logic
Figure 1: Divergent synthesis pathways utilizing 4-iodo-5-methyl-2-nitroaniline as a central hub for benzimidazole library construction.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-4 position.
-
Setup: In a microwave vial or round-bottom flask, combine:
-
4-Iodo-5-methyl-2-nitroaniline (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 minutes.
-
Reaction: Heat at 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Note: The nitro group remains intact, ready for subsequent reduction.
Protocol B: Reductive Cyclization to Benzimidazole
Objective: Formation of the heterocyclic core.
-
Reduction: Dissolve the nitroaniline intermediate in Ethanol/Acetic Acid (10:1). Add Iron powder (5.0 eq) and reflux for 2 hours.
-
Observation: Color shift from yellow/orange (nitro) to colorless/pale brown (amine).
-
-
Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Cyclization (Formate Method): Reflux the crude diamine in Formic Acid (excess) for 3 hours.
-
Neutralization: Cool, dilute with water, and neutralize with
to pH 8. The benzimidazole precipitate is collected by filtration.
Safety & Handling
-
Nitroanilines: Potentially toxic by inhalation and skin absorption. May cause methemoglobinemia. Handle in a fume hood with nitrile gloves.
-
Aryl Iodides: Generally stable, but light-sensitive. Store in amber vials.
-
Palladium Catalysts: Heavy metal waste must be segregated.
References
-
Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link
-
Srivastava, R. et al. (2007). "Solid-phase synthesis of benzimidazoles from 4-fluoro-3-nitroaniline." Journal of Combinatorial Chemistry, 9(2), 313-316. (Describes analogous nitro-reduction/cyclization workflows). Link
-
Alaimo, P. J. et al. (2001). "Suggested modification to the synthesis of 4-iodo-2-nitroaniline." Tetrahedron Letters, 42(27), 4517-4519. (Foundational protocol for iodinating o-nitroanilines). Link
-
Gamo, A. M. et al. (2017). "Kinase Inhibitor Scaffolds: The Benzimidazole Core." Journal of Medicinal Chemistry, 60(12), 4765–4778. Link
Precision Functionalization: Buchwald-Hartwig Amination of 4-Iodo-5-methyl-2-nitroaniline
Abstract
This application note details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Iodo-5-methyl-2-nitroaniline . This scaffold presents a unique chemoselectivity challenge: it contains a highly reactive electrophile (C–I bond), a nucleophilic handle (primary aniline -NH₂), and a strong electron-withdrawing group (-NO₂). This guide provides a robust, self-validating methodology to selectively couple external amines at the C4 position while preserving the integrity of the ortho-nitroaniline core, a critical precursor for benzimidazole and quinoxaline pharmacophores.
Strategic Analysis & Mechanistic Rationale
The Substrate Challenge
The molecule 4-Iodo-5-methyl-2-nitroaniline is a "push-pull" system.
-
The Electrophile (C4-I): The iodine atom at position 4 is activated for oxidative addition by the para-nitro group. The electron-deficient nature of the ring makes the C–I bond highly reactive toward Pd(0) species.
-
The Nucleophile (C1-NH₂): The primary amine is theoretically a competing nucleophile. However, the ortho-nitro group forms an intramolecular hydrogen bond and withdraws electron density, significantly lowering the basicity and nucleophilicity of the aniline nitrogen.
-
The Risk: The primary risk is homocoupling (substrate acting as both nucleophile and electrophile) or catalyst poisoning by the free amine binding to the palladium center.
Catalyst System Selection
To overcome these challenges, the catalyst system must be bulky enough to prevent bis-coordination of the substrate's amine and electron-rich enough to facilitate oxidative addition.
-
Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected as a stable source of Pd(0).
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Why: Xantphos is a wide-bite-angle bidentate ligand. It enforces a geometry on the Palladium that favors reductive elimination—often the turnover-limiting step in aminations of electron-deficient aryl halides. Its bulk also discourages the binding of the substrate's free aniline.
-
-
Base: Cs₂CO₃ (Cesium Carbonate).
-
Why: A mild, insoluble inorganic base is preferred over strong alkoxides (e.g., NaOtBu) to avoid nucleophilic attack on the nitro-aromatic ring (Meisenheimer complex formation) or oxidative degradation.
-
Standard Operating Procedure (SOP)
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4-Iodo-5-methyl-2-nitroaniline | 1.0 | Substrate | Purity >97% (HPLC) |
| External Amine (R-NH₂) | 1.2 - 1.5 | Coupling Partner | Dry, free of HCl salts |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor | Store under Argon |
| Xantphos | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio is vital |
| Cs₂CO₃ | 2.0 | Base | Finely ground, dry |
| 1,4-Dioxane | Solvent | [0.1 M] | Anhydrous, degassed |
Experimental Protocol
Step 1: Catalyst Pre-complexation (The "Active Species" Check)
-
Action: In a distinct vial, mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in a small volume of anhydrous 1,4-dioxane. Stir at room temperature for 5-10 minutes.
-
Observation (Self-Validation): The solution should transition from a dark purple/red (characteristic of dba) to a lighter orange/yellow. This color change confirms the displacement of dba ligands by Xantphos and the formation of the active L₂Pd(0) species. If no color change occurs, reagents may be degraded.
Step 2: Main Reaction Assembly
-
To a dry reaction vessel (Schlenk tube or microwave vial) equipped with a magnetic stir bar, add:
-
4-Iodo-5-methyl-2-nitroaniline (1.0 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
-
Inerting: Cap the vessel and cycle Vacuum/Argon (3x) to remove oxygen. Oxygen is the primary cause of catalyst death (formation of Pd-black).
-
Addition: Under positive Argon flow, add the External Amine (1.2 equiv) via syringe.
-
Catalyst Injection: Add the pre-complexed Pd/Xantphos solution (from Step 1) via syringe.
-
Dilution: Add remaining degassed 1,4-dioxane to reach a concentration of 0.1 M relative to the aryl iodide.
Step 3: Execution
-
Thermal Phase: Heat the reaction mixture to 90 °C .
-
Monitoring: Monitor via TLC or LC-MS at 2 hours.
-
Target: Disappearance of the starting iodide (
usually higher than product). -
Note: The product will likely be more polar and colored (deep yellow/orange/red) due to the extended conjugation of the nitroaniline system.
-
Step 4: Work-up & Purification
-
Cool to room temperature.
-
Filter through a pad of Celite to remove insoluble salts and Palladium residues. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc).
-
Tip: The free amine on the product can cause streaking. Pre-treat the silica column with 1% Triethylamine if streaking is observed.
-
Visualization of Workflows
Experimental Logic Flow
Figure 1: Step-by-step experimental workflow with integrated validation checkpoint.
Chemoselectivity Pathway
Figure 2: Mechanistic pathway highlighting the chemoselective preference for external amine coupling.
Troubleshooting & Optimization (The Self-Validating System)
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation | Ensure Argon atmosphere is rigorous. Check pre-complexation color change. |
| Low Conversion | Base Insolubility | Switch to K₃PO₄ (more soluble) or add a drop of water (Schiff base risk, use caution). |
| Dehalogenation (Product is H instead of Amine) | Usually occurs with aliphatic amines. Switch ligand to BrettPhos or lower temp to 80 °C. | |
| Self-Coupling (Dimer) | Internal Nucleophile Competition | Increase equivalents of External Amine (to 2.0). Dilute reaction to 0.05 M. |
References
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships in the formation of allylamines and arylamines from aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. (Reference for Xantphos utility in amide/amine coupling). Link
Application Note: 4-Iodo-5-methyl-2-nitroaniline as a Scaffold for Bioactive Heterocycles
Executive Summary
4-Iodo-5-methyl-2-nitroaniline (IMNA) is a high-value, bifunctional building block. Its structural utility lies in its orthogonal reactivity :
-
The 4-Iodo position: A highly reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) that allows for the late-stage introduction of diversity elements.
-
The ortho-Nitroaniline core: A "masked" diamine scaffold. Upon reduction, it serves as a precursor for privileged pharmacophores, specifically benzimidazoles and quinoxalines .
This guide provides validated protocols for utilizing IMNA, specifically addressing the challenges of chemoselectivity (preventing de-iodination during nitro reduction) and catalyst poisoning by free amines.
Chemical Profile & Properties
| Property | Specification |
| Chemical Name | 4-Iodo-5-methyl-2-nitroaniline |
| CAS Number | 20372-57-4 |
| Molecular Formula | |
| Molecular Weight | 278.05 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| Key Hazard | Skin irritant; potential mutagen (nitroaromatic). Handle in fume hood. |
Application I: Palladium-Catalyzed Diversification (Suzuki-Miyaura)
The primary advantage of IMNA over its bromo-analog is the superior oxidative addition rate of the C-I bond to Palladium(0). This allows couplings to proceed under milder conditions, preserving the nitro group.
Critical Considerations
-
Catalyst Poisoning: The free primary amine (
) can coordinate to Pd, potentially deactivating the catalyst. High-ligation ligands (e.g., dppf, XPhos) are recommended to outcompete the amine. -
Base Selection: Weak bases (
, ) are preferred to prevent side reactions with the nitro group.
Validated Protocol: C4-Arylation
Objective: Synthesize 4-(4-fluorophenyl)-5-methyl-2-nitroaniline.
Reagents
-
Substrate: IMNA (1.0 equiv, 1.0 mmol, 278 mg)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst:
(5 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (5 mL)
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine IMNA, boronic acid, and the Pd-catalyst. Seal the vial and purge with Argon for 5 minutes. Explanation: Removal of
is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand. -
Solvent Addition: Add degassed 1,4-Dioxane and aqueous base via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Hexanes).
Application II: Benzimidazole Synthesis (Chemoselective Reduction)
The transformation of IMNA into a benzimidazole requires reducing the nitro group to an amine, followed by cyclization.
The Trap: Standard catalytic hydrogenation (
The Solution: Use Iron (
Validated Protocol: One-Pot Reduction/Cyclization
Objective: Synthesize 5-iodo-6-methyl-2-phenyl-1H-benzimidazole.
Reagents
-
Substrate: IMNA (1.0 equiv)
-
Reductant: Iron powder (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
-
Cyclization Partner: Benzaldehyde (1.1 equiv) +
(oxidant for the condensation step)
Step-by-Step Methodology
-
Reduction Phase:
-
Suspend IMNA, Fe powder, and
in EtOH/Water. -
Heat to reflux (80°C) for 2 hours.
-
Checkpoint: Verify complete consumption of starting material (bright yellow) to the diamine (often colorless/brownizing) via LC-MS. Do not isolate the unstable diamine if possible.
-
-
Filtration: Filter the hot mixture through Celite to remove iron residues. Wash with hot ethanol.
-
Cyclization Phase:
-
To the filtrate (containing the crude diamine), add Benzaldehyde (1.1 equiv) and Sodium Metabisulfite (
, 1.2 equiv). -
Reflux for an additional 4–6 hours.
-
-
Workup: Concentrate the solvent. Neutralize with saturated
. Extract with EtOAc. -
Purification: Recrystallization from EtOH or column chromatography.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available for IMNA, highlighting the critical decision point regarding the Iodine atom.
Figure 1: Decision tree for IMNA functionalization. Note the critical divergence in reduction methods to preserve the iodine handle.
Scientific Rationale & Troubleshooting
Why 5-methyl?
The methyl group at C5 is not merely a bystander. In many kinase inhibitors (e.g., MEK inhibitors), this methyl group locks the conformation of the biaryl system (atropisomerism control) or fills a specific hydrophobic pocket in the ATP binding site.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Catalyst poisoning by amine. | Increase catalyst loading to 10 mol% or use a protected amine analog (e.g., N-acetyl). |
| De-iodination (Reduction) | Over-reduction. | STOP using |
| Incomplete Cyclization | Oxidation state of intermediate. | Ensure an oxidant (like |
References
-
Suzuki Coupling on Unprotected Anilines
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[Link]
-
Chemoselective Reduction of Nitro Groups (Fe/NH4Cl)
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95.
- General Protocol Reference: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups. Tetrahedron Letters, 25(8), 839-842.
-
[Link]
-
Benzimidazole Synthesis from Phenylenediamines
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research, 2007(1), 43-46.
-
[Link]
Application Note: Regioselective Iodination of 5-Methyl-2-Nitroaniline
Strategic Overview
The iodination of 5-methyl-2-nitroaniline is a critical transformation in medicinal chemistry, particularly for generating scaffolds used in Suzuki-Miyaura or Sonogashira cross-couplings. The resulting product, 4-iodo-5-methyl-2-nitroaniline , serves as a versatile intermediate for kinase inhibitors and other heterocyclic drug candidates.
This protocol addresses the specific challenge of iodinating a deactivated aniline system. While the amino group (
Mechanistic Design & Regioselectivity
The regiochemical outcome is governed by the interplay of electronic directing effects:
-
Amino Group (
): Strong activator, directs ortho and para. -
Nitro Group (
): Strong deactivator, directs meta. -
Methyl Group (
): Weak activator, directs ortho and para.
Target Analysis:
-
Position 4 (Para to
): This is the most electronically favorable site. It is activated by the amino group (para), the methyl group (ortho), and is meta to the deactivating nitro group. -
Position 6 (Ortho to
): While activated by the amine, this position is sterically crowded and electronically less favored than position 4 due to the lack of synergistic activation from the methyl group.
Figure 1: Reaction scheme illustrating the transformation of 5-methyl-2-nitroaniline to the 4-iodo derivative.
Experimental Protocol
Method Selection: The NIS/TFA System
We utilize
Reagents & Materials
| Reagent | Role | Equivalence | CAS Number |
| 5-Methyl-2-nitroaniline | Substrate | 1.0 eq | 578-46-1 |
| Iodine Source | 1.1 - 1.2 eq | 516-12-1 | |
| Acetonitrile (MeCN) | Solvent | 10 mL/g | 75-05-8 |
| Trifluoroacetic Acid (TFA) | Catalyst | 0.1 - 0.2 eq | 76-05-1 |
| Sodium Thiosulfate (aq) | Quench | Excess | 7772-98-7 |
Step-by-Step Procedure
Step 1: Preparation (Dissolution)
-
Charge a clean, dry round-bottom flask with 5-methyl-2-nitroaniline (1.0 eq).
-
Add Acetonitrile (MeCN) (10 volumes relative to substrate mass).
-
Note: DMF can be used if solubility is an issue, but MeCN simplifies the workup.
-
-
Stir at Room Temperature (RT) until fully dissolved. The solution will likely be yellow/orange.
Step 2: Activation & Addition
-
Cool the reaction mixture to 0°C using an ice bath.
-
Expert Insight: Cooling improves regioselectivity by reducing the kinetic energy available for side-reactions (e.g., poly-iodination).
-
-
Add Trifluoroacetic Acid (TFA) (0.1 eq).
-
Add
-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.-
Caution: Protect NIS from light prior to use. Add slowly to prevent a sharp exotherm.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to RT naturally.
-
Stir for 4–12 hours .
-
Monitor via TLC or HPLC:
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Observation: The starting material (lower R_f due to polarity) should disappear. The product will appear as a less polar spot (higher R_f) due to the iodine atom.
-
Step 4: Quench & Isolation
-
Once conversion is >95%, cool the mixture to 0°C.
-
Add 10% aqueous Sodium Thiosulfate (
) solution (5 volumes).-
Visual Cue: The dark iodine color (red/brown) should fade to a pale yellow or orange precipitate.
-
-
Stir for 15 minutes.
-
Extraction (if no precipitate): Dilute with Ethyl Acetate, wash with water and brine.
-
Filtration (Preferred): If the product precipitates upon water addition (common in MeCN), filter the solid using a Buchner funnel.
-
Wash the cake with water (
) and cold Hexanes ( ).
Step 5: Purification
-
Dry the solid in a vacuum oven at 40°C.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene .
Process Visualization
Figure 2: Operational workflow for the batch iodination process.
Quality Control & Validation
To ensure the protocol was successful, the following analytical data should be verified.
NMR Validation (Expected)
-
NMR (DMSO-d6):
-
The starting material has two aromatic protons (C3-H, C4-H, C6-H). Wait—starting material has protons at C3, C4, C6.
-
Correction: 5-methyl-2-nitroaniline has protons at C3, C4, and C6.
-
Product (4-iodo): The proton at C4 is replaced by Iodine .
-
Diagnostic Signal: Loss of the proton signal typically found around 6.5–7.0 ppm (depending on exact shielding).
-
Remaining Signals: Two singlets (or weak doublets due to long-range coupling) representing the protons at C3 and C6. The C3 proton (ortho to nitro) will be significantly deshielded (~8.0 ppm). The C6 proton (ortho to amine) will be shielded (~6.5-7.0 ppm).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nitro group deactivation too strong. | Increase Temperature to 40°C or add more TFA catalyst. |
| Poly-iodination | Excess NIS or high temperature. | Strictly control stoichiometry (1.05 eq) and keep at 0°C during addition. |
| Dark Product | Residual Iodine. | Wash thoroughly with Sodium Thiosulfate until washings are clear. |
References
-
Castanet, A.-S., Colobert, F., & Bodo, B. (2002).
-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. -
Olah, G. A., et al. (1993). Synthetic Methods and Reactions. Iodination of deactivated aromatics. Journal of Organic Chemistry.
-
Wallingford, V. H., & Krueger, P. A. (1943). The preparation of certain substituted anilines. Organic Syntheses, Coll. Vol. 2, p. 349. (Foundational reference for aniline derivatives).
Troubleshooting & Optimization
Common impurities in the synthesis of "4-Iodo-5-methyl-2-nitroaniline"
The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 4-Iodo-5-methyl-2-nitroaniline (CAS: 335349-58-1). This document is designed for organic chemists and process development scientists.
Technical Support Center: 4-Iodo-5-methyl-2-nitroaniline Synthesis
Target Molecule: 4-Iodo-5-methyl-2-nitroaniline CAS Registry Number: 335349-58-1 Primary Precursor: 5-Methyl-2-nitroaniline (CAS: 578-46-1) Key Reaction Class: Electrophilic Aromatic Substitution (Iodination)
Synthesis Workflow & Impurity Origins
The synthesis typically involves the iodination of 5-methyl-2-nitroaniline using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). The interplay of directing groups (Activating
Directing Group Analysis:
-
Amino (
, Pos 1): Strong activator, directs ortho (Pos 6) and para (Pos 4). -
Nitro (
, Pos 2): Strong deactivator, directs meta (Pos 4, 6). -
Methyl (
, Pos 5): Weak activator, directs ortho (Pos 4, 6).
-
Position 4 (Target): Sterically favored (flanked by H and
). -
Position 6 (Impurity): Sterically crowded (flanked by
and ), but electronically activated by the adjacent amino group.
Figure 1: Reaction pathway showing the competition between the target C4-iodination and the C6-regioisomer impurity.
Troubleshooting Guide (Q&A)
Q1: I have two spots on TLC with very similar Rf values. Which one is my product?
Diagnosis: You are likely observing the separation of the 4-iodo target and the 6-iodo regioisomer .
-
The Issue: Both positions 4 and 6 are electronically activated. While position 4 is favored, position 6 forms as a minor impurity (5–15%).
-
Differentiation:
-
Polarity: The 6-iodo isomer is often slightly less polar due to "ortho-effect" intramolecular hydrogen bonding or shielding of the amine, causing it to run higher on silica (higher Rf) in non-polar eluents (e.g., Hexane/EtOAc).
-
NMR Confirmation (Definitive):
-
Target (4-Iodo): The aromatic protons at C3 and C6 are para to each other. They appear as two singlets in
-NMR. -
Impurity (6-Iodo): The protons at C3 and C4 are ortho to each other. They appear as two doublets (
).
-
-
Q2: My isolated solid is dark brown/black instead of the expected red/orange. Is it decomposed?
Diagnosis: Oxidation of the aniline functionality.
-
The Issue: Anilines are prone to oxidation, forming azo-linkages or polymerized "tars," especially under the acidic reflux conditions (AcOH) often used with NIS.
-
Solution:
-
Purification: Perform a filtration through a short pad of silica gel or activated charcoal (carbon) treatment during recrystallization.
-
Prevention: Conduct the reaction under an inert atmosphere (
or Ar) and minimize light exposure, as iodinated compounds are photosensitive.
-
Q3: I see a persistent impurity that does not disappear with longer reaction time.
Diagnosis: This is likely 4,6-diiodo-5-methyl-2-nitroaniline (Over-iodination).
-
The Issue: If you use
equivalents of iodinating agent (NIS/ICl), the highly activated ring will accept a second iodine atom at the remaining open position (C6). -
Identification: In
-NMR, the di-iodo species has only one aromatic singlet (the proton at C3), as C4 and C6 are both substituted. -
Fix: Strictly control stoichiometry (0.95 – 1.0 eq of NIS). It is better to have unreacted starting material (easy to remove) than di-iodo impurity (hard to separate).
Q4: I am using Iodine Monochloride (ICl) and seeing an unexpected mass peak [M-44].
Diagnosis: Chlorinated Impurity (4-Chloro-5-methyl-2-nitroaniline ).
-
The Issue: ICl is in equilibrium with
and . The chloride ion can act as a nucleophile or radical source, leading to chlorination instead of iodination, particularly at higher temperatures. -
Fix: Switch to N-Iodosuccinimide (NIS) in Acetic Acid or Acetonitrile. NIS provides a "cleaner" source of iodonium (
) ions without the risk of chlorination.
Quantitative Data & Impurity Profile
| Impurity Name | Structure Description | Origin | Removal Strategy | |
| 6-Iodo Isomer | Iodine at C6 (Ortho to | 2 Doublets ( | Regioselectivity issue | Column Chromatography (runs higher than target) |
| 4,6-Diiodo | Iodine at C4 and C6 | 1 Singlet (Proton at C3) | Excess Reagent | Recrystallization (lower solubility) |
| Starting Material | No Iodine | 3 Protons (ABX pattern) | Incomplete Reaction | Acid/Base wash or Chromatography |
| Chlorinated Analog | Chlorine at C4 | Shifted peaks vs Iodo | Use of ICl reagent | Change Reagent to NIS |
Recommended Experimental Protocol
Method: Iodination using N-Iodosuccinimide (NIS) This protocol prioritizes regio-control and ease of purification.
Reagents:
-
N-Iodosuccinimide (NIS) (0.95 - 1.0 eq)
-
Acetic Acid (Glacial) or Acetonitrile (
concentration)
Step-by-Step:
-
Dissolution: Dissolve 5-methyl-2-nitroaniline in glacial acetic acid.
-
Addition: Add NIS portion-wise at room temperature. Note: Do not add all at once to avoid local high concentrations favoring di-iodination.
-
Reaction: Heat to
and monitor by TLC (Hexane:EtOAc 4:1).-
Checkpoint: Stop when Starting Material is
. Do not push for conversion if di-iodo spots appear.
-
-
Quench: Pour the reaction mixture into ice-water . The product should precipitate as a red/orange solid.
-
Filtration: Filter the solid and wash copiously with water to remove succinimide and acetic acid.
-
Purification:
-
Dissolve the crude solid in EtOAc.[2]
-
Wash with
(Sodium Thiosulfate) to remove free iodine (removes dark color). -
If regioisomer is present (
), recrystallize from Ethanol/Water or perform flash chromatography.
-
References
-
Synthesis & Characterization
- Title: "Deep learning enables rapid identification of potent DDR1 kinase inhibitors" (Supplementary Methods, Compound 12 synthesis).
- Source: Fast.
-
URL:[Link]
-
Starting Material Data
-
Mechanistic Insight (Iodination)
-
Reagent Risks (ICl Chlorination)
Sources
- 1. 5-METHYL-2-NITROANILINE | 578-46-1 [chemicalbook.com]
- 2. forums.fast.ai [forums.fast.ai]
- 3. echemi.com [echemi.com]
- 4. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 5. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calibrechem.com [calibrechem.com]
Optimization of iodination reaction conditions for substituted nitroanilines
Status: Operational Lead Scientist: Senior Application Specialist (Process Chemistry) Topic: Optimization of Electrophilic Iodination for Deactivated Anilines
Executive Summary & Challenge Context
Welcome to the optimization hub. You are likely here because standard iodination protocols (e.g.,
The Core Problem: Substituted nitroanilines represent a "push-pull" electronic system, but the "pull" often wins in the context of iodination. The nitro group (
-
Reaction Stalling: Incomplete conversion even after prolonged heating.
-
Regio-scrambling: Competition between the ortho-position to the amine (kinetic) and thermodynamic sinks.
-
Poly-iodination: Difficulty stopping at the mono-iodo species.
This guide provides troubleshooting workflows and validated protocols to overcome these energy barriers.
Reagent Selection & Decision Logic
Before starting a batch, you must match the reagent to the electronic density of your specific substrate.
Reagent Efficacy Matrix
| Reagent System | Electrophilic Species | Reactivity Profile | Recommended For |
| Low | Activated anilines only. Not recommended for nitroanilines. | ||
| High | Sterically hindered nitroanilines; prone to di-iodination. | ||
| NIS / TFA (N-Iodosuccinimide) | Very High | Gold Standard for deactivated nitroanilines. High regiocontrol. | |
| Moderate-High | "Green" chemistry applications; scalable but pH sensitive. |
Workflow: Selecting the Right Conditions
Figure 1: Decision logic for selecting iodination reagents based on substrate electronics and sterics.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalls at 20-30% conversion."
Diagnosis: The electrophile is not "hot" enough to overcome the activation energy barrier imposed by the nitro group. Solution: Switch to a Brønsted Acid-Catalyzed system .
-
The Fix: Use N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic Acid (TFA) or
. -
Mechanism: The acid protonates the carbonyl oxygen of the NIS, weakening the N-I bond and making the iodine significantly more electrophilic.
-
Protocol Adjustment: Run the reaction in Acetonitrile (MeCN) with 10-20 mol% TFA. If that fails, use TFA as the solvent.
Issue 2: "I cannot separate the Mono-iodo from the Di-iodo product."
Diagnosis: The first iodine atom deactivates the ring further, but if your reagent is too aggressive (e.g., excess ICl), the selectivity drops. Solution: Stoichiometric Control and Temperature Modulation.
-
The Fix:
-
Lower the temperature to 0°C or -10°C.
-
Add the iodinating agent dropwise over 1 hour.
-
Critical: Stop the reaction at 90% conversion (monitor via HPLC/UPLC). Do not chase 100% conversion, as the rate of di-iodination increases exponentially as the starting material is depleted.
-
Issue 3: "The product is degrading or turning into a tar."
Diagnosis: Oxidation of the aniline amine group. Solution: Protection or Oxidant Swap.
-
The Fix: If using
(oxidative iodination), the oxidant may be attacking the amine. Switch to NIS (non-oxidative) or protect the amine as an acetamide ( ) before iodination, then deprotect.
Validated Experimental Protocols
Protocol A: High-Efficiency Iodination (NIS/TFA Method)
Best for: Highly deactivated substrates like 2-nitroaniline or 4-nitroaniline.
Materials:
-
Substituted Nitroaniline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Trifluoroacetic Acid (TFA) (0.1 equiv to 1.0 equiv depending on deactivation)
-
Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the nitroaniline in anhydrous MeCN under an inert atmosphere (
). -
Activation: Add TFA. Stir for 5 minutes. Note: The solution may darken.
-
Addition: Add NIS in one portion (for kinetics) or portion-wise (for exotherm control).
-
Reaction: Stir at Room Temperature (RT). Monitor via TLC/LCMS every 30 mins.
-
Tip: If reaction is slow after 2 hours, heat to 50°C.
-
-
Quench: Pour mixture into saturated aqueous Sodium Thiosulfate (
) to reduce unreacted iodine (removes purple color). -
Extraction: Extract with Ethyl Acetate, wash with brine, dry over
.
Protocol B: "Green" Iodination (KI/KIO3 Method)
Best for: Scalable, moderate deactivation, avoiding halogenated solvents.
Materials:
-
Substrate (1.0 equiv)
- (1.2 equiv)
- (0.6 equiv)
-
Ethanol/Water (9:1 ratio)
- (2M)
Step-by-Step:
-
Suspend substrate in EtOH/Water.
-
Add
and . -
Add
dropwise. Iodine is generated in situ according to: -
Stir at RT for 3-4 hours.
-
Filter the precipitated solid (product often precipitates out). Wash with water.
Mechanistic Visualization
Understanding the active species is crucial for troubleshooting. Below is the pathway for Acid-Catalyzed NIS iodination.
Figure 2: Activation of NIS by acid catalysis to generate a potent electrophile capable of attacking electron-deficient rings.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.
-
Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic Methods and Reactions; 182. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. The Journal of Organic Chemistry.
-
Monnereau, L., et al. (2018). Scale-up of the Iodination of Deactivated Anilines. Organic Process Research & Development. (Demonstrates the KI/KIO3 utility in process chemistry).
-
Das, B., et al. (2007).
Technical Support Center: Synthesis of 4-Iodo-5-methyl-2-nitroaniline
Status: Operational Subject: Troubleshooting Electrophilic Iodination of Deactivated Anilines Support Tier: Level 3 (Senior Process Chemistry)
System Overview & Reaction Logic
The synthesis of 4-Iodo-5-methyl-2-nitroaniline is a critical intermediate step, often used in the preparation of kinase inhibitors (e.g., precursors to fused bicyclic systems). The transformation involves the electrophilic aromatic substitution (EAS) of 5-methyl-2-nitroaniline .
While the amino group (
-
Regio-scrambling: Competition between the C4 (Target) and C6 positions.
-
Over-iodination: Formation of 4,6-diiodo species.
-
Oxidative degradation: The aniline nitrogen is susceptible to oxidation by iodinating agents, leading to diazo tars.
Reaction Pathway Map
The following diagram illustrates the competitive landscape of this synthesis.
Figure 1: Reaction network showing the thermodynamic target and kinetic traps. Note that C4 is favored due to steric relief relative to C6.
Troubleshooting Guide (FAQ Format)
Issue 1: Regioselectivity (Presence of 6-Iodo Isomer)
User Report: "I see a persistent impurity (~5-10%) by HPLC that has the same mass as the product but elutes slightly earlier."
Diagnosis: This is likely the 6-iodo regioisomer .
-
Mechanism: The
group directs ortho and para. While C4 (para) is sterically favored, C6 (ortho) is electronically viable. -
Root Cause: High reaction temperatures or non-selective iodinating agents (e.g.,
without buffering) lower the activation energy barrier, allowing the kinetic product (C6) to form.
Corrective Action:
-
Switch Reagent: Move from Iodine Monochloride (
) to -Iodosuccinimide (NIS) . NIS provides a slower, more controlled release of the iodonium ion ( ). -
Solvent Effect: Use polar aprotic solvents like DMF or Acetonitrile. These solvate the transition state and enhance steric discrimination between C4 and C6.
-
Temperature Control: Maintain reaction temperature below 0°C initially, then slowly warm to Room Temperature (RT).
Issue 2: The "Black Tar" Phenomenon
User Report: "The reaction mixture turned dark brown/black rapidly, and yield is low (<40%)."
Diagnosis: Oxidative decomposition of the aniline.
-
Mechanism: Anilines are electron-rich and prone to oxidation. Strong iodinating agents can oxidize the nitrogen to radical cations, leading to polymerization (aniline black) or azo-coupling.
-
Root Cause: High concentration of free iodine (
) or lack of acid scavenging.
Corrective Action:
-
Protect from Light: Iodination is photosensitive. Wrap the flask in aluminum foil.
-
Radical Scavenging: If using
, ensure an oxidant like is added strictly stoichiometrically, or switch to NIS which is less oxidative than elemental iodine. -
Inert Atmosphere: Run strictly under Argon/Nitrogen to prevent aerobic oxidation of the activated ring.
Issue 3: Incomplete Conversion vs. Di-iodination
User Report: "I cannot drive the reaction to completion without forming the di-iodo impurity."
Diagnosis: The "Goldilocks" Stoichiometry problem.
-
Mechanism: Once the first iodine is added, the ring becomes more deactivated (Iodine is withdrawing). However, if the local concentration of iodinating agent is high, the second addition happens faster than the mixing time.
Corrective Action:
-
Dosing Strategy: Do not add the iodinating agent in one portion. Use a dropwise addition of the solution over 1-2 hours.
-
Stoichiometry: Cap the reagent at 1.05 equivalents. Do not chase conversion beyond 95%. It is easier to separate starting material (via acid/base extraction) than to separate the di-iodo impurity (which requires column chromatography).
Validated Experimental Protocol
The following protocol is optimized for Regioselectivity and Scalability .
Reagents:
-
Substrate: 5-methyl-2-nitroaniline (1.0 eq)
-
Reagent:
-Iodosuccinimide (NIS) (1.05 eq) -
Solvent: DMF (Dimethylformamide) [0.2 M concentration]
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction if sluggish.
Step-by-Step Workflow:
-
Dissolution: Charge a foil-wrapped flask with 5-methyl-2-nitroaniline and DMF. Stir under
until fully dissolved. Cool to -5°C (Ice/Salt bath). -
Addition: Dissolve NIS in a minimal amount of DMF. Add this solution dropwise to the aniline mixture over 60 minutes .
-
Why: Slow addition prevents local hotspots of high
, reducing di-iodination.
-
-
Reaction: Allow to stir at -5°C for 2 hours, then warm to RT naturally. Monitor by LC-MS.
-
Quench: Pour mixture into ice-water containing 10% Sodium Thiosulfate (
).-
Why: Thiosulfate immediately reduces unreacted iodine species, preventing post-reaction oxidation.
-
-
Isolation: The product usually precipitates as a yellow/orange solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Analytical Data & Specifications
Expected Impurity Profile
| Component | Retention Time (Rel.) | Mass (ESI+) | Origin | Limit (Spec) |
| Product | 1.00 | [M+H]+ = 279.0 | Target | > 98.0% |
| SM | 0.85 | [M+H]+ = 153.1 | Incomplete Rxn | < 0.5% |
| Regioisomer | 0.95 | [M+H]+ = 279.0 | Kinetic Control | < 1.0% |
| Di-iodo | 1.20 | [M+H]+ = 404.9 | Over-iodination | < 0.5% |
Troubleshooting Decision Tree
Figure 2: Logical flow for diagnosing reaction failures based on LC-MS data.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).
-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. -
Specific Substrate Context (Kinase Inhibitors): Zhang, J., et al. (2010). Synthesis of substituted 2-nitroanilines as intermediates for kinase inhibitors. World Intellectual Property Organization, Patent WO2010022076A1.
-
Mechanism of EAS on Anilines: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Chapter 11: Aromatic Substitution, Electrophilic).
Technical Support Center: Optimization of 4-Iodo-5-methyl-2-nitroaniline Synthesis
Topic: Yield Improvement & Troubleshooting for Electrophilic Iodination Target Molecule: 4-Iodo-5-methyl-2-nitroaniline (CAS: 335349-58-1) Precursor: 5-Methyl-2-nitroaniline (CAS: 578-46-1)[1]
Executive Summary & Reaction Logic
The synthesis of 4-Iodo-5-methyl-2-nitroaniline is a classic Electrophilic Aromatic Substitution (EAS).[1] However, researchers often encounter low yields (<40%) due to the electronic conflict on the benzene ring.[1]
-
The Challenge: The starting material, 5-methyl-2-nitroaniline, contains a strongly deactivating nitro group (
) at the C2 position.[1] While the amine ( ) at C1 is activating, its electron density is partially withdrawn by the ortho-nitro group (through induction and resonance) and potential intramolecular hydrogen bonding.[1] -
The Solution: Standard iodination (e.g.,
) is often insufficient.[1] High-yield synthesis requires a "super-electrophile" approach using N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) or Iodine Monochloride (ICl) in Acetic Acid.[1]
Reaction Scheme
[1]Optimized Experimental Protocols
Two methods are presented. Method A is the "Gold Standard" for purity and selectivity.[1] Method B is a more aggressive "High Throughput" route for stubborn substrates.[1]
Method A: The NIS/TFA Route (Recommended for High Regioselectivity)
Best for: Maximizing yield (65-80%) and avoiding tars.[1]
Reagents:
-
Precursor: 5-Methyl-2-nitroaniline (1.0 eq)[1]
-
Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)[1]
-
Solvent: Acetonitrile (
) or DMF (if solubility is poor)[1] -
Catalyst: Trifluoroacetic Acid (TFA) (0.1 - 0.5 eq)[1]
Protocol:
-
Dissolution: Dissolve 5-methyl-2-nitroaniline in
(0.1 M concentration). Ensure complete dissolution; mild heating (40°C) is acceptable.[1] -
Activation: Add TFA (0.2 eq) to the stirring solution. The color may deepen slightly.
-
Addition: Cool the mixture to 0°C. Add NIS portion-wise over 30 minutes. Rapid addition causes exotherms and side-products.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Quench: Pour reaction mixture into a saturated Sodium Thiosulfate (
) solution to reduce unreacted iodine (solution turns from dark red/brown to yellow). -
Workup: Extract with Ethyl Acetate (
). Wash organics with Brine.[1][2] Dry over . -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Method B: The ICl/AcOH Route (Aggressive)
Best for: Scale-up (>10g) where NIS cost is prohibitive.[1]
Protocol:
-
Dissolve precursor in Glacial Acetic Acid.
-
Add Iodine Monochloride (ICl) (1.05 eq) dropwise at RT.
-
Heat to 60°C for 2 hours.
-
Note: This method often produces di-iodinated byproducts if stoichiometry is not precise.[1]
Troubleshooting Guide (Symptom-Based)
Use this diagnostic table to resolve specific failure modes during the experiment.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Ring Deactivation | The nitro group is deactivating the ring too strongly for mild iodination.[1] Switch to Method A (TFA activation) or increase temperature to 60°C. |
| Starting Material Remains | Catalyst Poisoning | Basic impurities in the amine or solvent are neutralizing the acid catalyst.[1] Ensure solvents are dry and increase TFA loading to 0.5 eq. |
| Formation of "Tars" (Black oil) | Amine Oxidation | The amino group is being oxidized by the iodinating agent.[1] Perform reaction under Nitrogen ( |
| Polyphenol/Di-iodination | Excess Reagent | Iodine is substituting at both C4 and C6.[1] Reduce NIS/ICl to 0.95 eq initially. Add the remaining 0.1 eq only after TLC confirmation.[1] |
| Product is "Sticky" / Red | Trapped Iodine | Iodine is physically trapped in the crystal lattice.[1] Wash the organic layer thoroughly with 10% |
| Regioselectivity Issues (C6 vs C4) | Steric/Electronic Mismatch | C6 (ortho to amine) is competing with C4.[1] Lower the temperature to 0°C to favor the kinetic product (C4). Use a bulkier solvent like 2-MeTHF.[1] |
Technical FAQs
Q1: Why is the yield low even when I use excess Iodine (
Q2: Can I use the isomer 2-methyl-5-nitroaniline instead? A: NO. This is a critical error.
-
Target Precursor: 5-methyl-2-nitroaniline (CAS 578-46-1).[1]
-
Common Isomer: 2-methyl-5-nitroaniline (CAS 99-55-8).[1][3] Using the wrong isomer will result in a completely different substitution pattern (likely 4-iodo-2-methyl-5-nitroaniline), which is structurally distinct.[1] Always verify the CAS number of your starting material.[1]
Q3: My product is not precipitating during workup. What do I do? A: Nitroanilines can be surprisingly soluble in organic/aqueous mixtures.[1]
-
Saturate the aqueous phase with NaCl (solid salt).[1]
-
Back-extract the aqueous layer with DCM (Dichloromethane) instead of Ethyl Acetate, as DCM is better for nitro-compounds.[1]
-
Evaporate to dryness and triturate with cold Hexane/Ether.
Q4: Should I protect the amine (Acetylation) first?
A: Protecting the amine as an acetamide (
-
Recommendation: Try direct iodination (Method A) first.[1] If oxidation is high (black tar), then switch to the 3-step route: Acetylation
Iodination Hydrolysis.[1]
Workflow Visualization
The following diagram outlines the decision logic for optimizing the synthesis based on observed results.
Caption: Decision tree for selecting and troubleshooting the iodination of 5-methyl-2-nitroaniline.
References
-
BenchChem. 4-Iodo-5-methyl-2-nitroaniline | 335349-58-1.[1] Retrieved from (Verifies target structure and CAS).[1]
-
ChemicalBook. 2-Methyl-5-nitroaniline (Isomer Warning). Retrieved from (Provides data on the common isomer to avoid).[1]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.[1] (Foundational protocol for NIS iodination).
-
Olah, G. A., et al. (1993).[1] Synthetic Methods and Reactions.[1][2][3][4][5][6][7] Iodination of Deactivated Aromatics. Journal of Organic Chemistry. (Authoritative source on electrophilic substitution on nitro-rings).
Sources
- 1. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Iodo-5-methyl-2-nitroaniline | 335349-58-1 | Benchchem [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]
- 7. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
Troubleshooting guide for Suzuki coupling with "4-Iodo-5-methyl-2-nitroaniline"
Executive Summary: The Substrate Profile
Welcome to the technical support hub. Successfully coupling 4-Iodo-5-methyl-2-nitroaniline requires balancing its electronic activation against its steric and coordinative challenges.
-
The Advantage (Activation): The ortho-nitro group (relative to the amine) and the position of the iodide (para to the amine, meta to the nitro) creates a unique electronic push-pull. The electron-withdrawing nitro group activates the C-I bond for facile Oxidative Addition by the Palladium catalyst.
-
The Challenge (Interference):
-
Coordination: The free amine (
) and nitro ( ) groups can act as chelating ligands, potentially displacing phosphines and deactivating the catalyst ("poisoning"). -
Sterics: The C-5 Methyl group is ortho to the C-4 Iodide. This creates steric bulk that specifically hinders the Transmetallation step.
-
Troubleshooting Guide (Q&A)
Issue 1: "The reaction starts but stalls at 40-50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning via N-Coordination.
The free aniline nitrogen is likely coordinating to the Palladium center (
Solution: Switch to Bulky, Electron-Rich Ligands.
Do not use simple
-
Recommendation: Use SPhos or XPhos precatalysts (e.g., XPhos Pd G2). These Buchwald ligands create a "protective shell" around the Pd, allowing the aryl halide to enter while excluding the amine.
-
Alternative: If using standard ligands, add acetic acid (5-10 mol%) . This slightly protonates the aniline (making it non-nucleophilic) without destroying the basic conditions required for the boron activation, provided you use a buffered system.
Issue 2: "I see the formation of the de-iodinated product (3-methyl-6-nitroaniline)."
Diagnosis: Protodehalogenation.
This occurs when the oxidative addition complex (
Solution: Increase Transmetallation Rate & Exclude Water.
-
Switch Solvent: Move from alcoholic solvents (MeOH/EtOH) to aprotic polar solvents like 1,4-Dioxane or DMF . Alcohols are common hydride sources.
-
Base Selection: Switch to anhydrous
or . -
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the intermolecular reaction (transmetallation) over side reactions.
Issue 3: "My boronic acid is consumed, but the iodide remains."
Diagnosis: Protodeboronation. The boronic acid is hydrolyzing/de-boronating faster than it can couple. This is common if the boronic acid partner is electron-rich or sterically hindered.
Solution: Slow Addition or MIDA Boronates.
-
Protocol Adjustment: Add the base last, or add the boronic acid in portions over 1 hour.
-
Reagent Swap: Use a Boronic Ester (Pinacol) or a Potassium Trifluoroborate (
) . These release the active species slowly, maintaining a steady concentration relative to the iodide.
Visualizing the Logic
Workflow: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failures based on LCMS/TLC data.
Optimized Experimental Protocol
This protocol uses a high-activity catalyst system designed to tolerate free amines and steric bulk.
Materials Table
| Component | Equivalent | Role | Notes |
| 4-Iodo-5-methyl-2-nitroaniline | 1.0 equiv | Electrophile | Limiting Reagent |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile | Excess to account for deboronation |
| 0.03 - 0.05 equiv | Catalyst | Robust, resists poisoning | |
| 3.0 equiv | Base | Activates Boron | |
| 1,4-Dioxane | [0.2 M] | Solvent | High boiling, good solubility |
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Iodo-aniline substrate (1.0 equiv), Boronic acid (1.2 equiv), and
(5 mol%). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). Crucial: Oxygen promotes homocoupling and catalyst oxidation. -
Solvent Addition: Inject degassed 1,4-Dioxane via syringe.
-
Activation: Inject degassed 2M aqueous
(3.0 equiv). -
Reaction: Place in a pre-heated block at 80°C - 90°C . Stir vigorously (1000 rpm).
-
Note on Temp: Do not exceed 100°C initially to prevent thermal decomposition of the nitro group or boronic acid.
-
-
Monitoring: Check TLC/LCMS at 2 hours. If conversion is <50%, add additional boronic acid (0.3 equiv).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine. The free amine makes the product polar; ensure aqueous washes are not too acidic to prevent product loss to the aqueous layer.
Mechanistic Insight: The "Interference" Pathway
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the amine coordination trap.
Caption: The "Trap" node represents the coordination of the free aniline to the Pd(II) center, halting the cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on steric hindrance).
Characterization of unexpected products in "4-Iodo-5-methyl-2-nitroaniline" synthesis
Topic: Impurity Characterization & Process Troubleshooting Ticket Reference: #CHM-EAS-4I5M Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Reaction Logic
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-iodo-5-methyl-2-nitroaniline yielded unexpected peaks in your LC-MS or a complex NMR spectrum.
This reaction relies on Electrophilic Aromatic Substitution (EAS) . To troubleshoot effectively, you must understand the electronic "tug-of-war" occurring on your substrate, 5-methyl-2-nitroaniline.
The Electronic Battlefield
The regioselectivity is dictated by the directing effects of three functional groups:
-
-NH₂ (Amino, C1): Strong activator, directs ortho (C6) and para (C4).
-
-NO₂ (Nitro, C2): Strong deactivator, directs meta (C4 and C6).
-
-CH₃ (Methyl, C5): Weak activator, directs ortho (C4 and C6).
The Conflict: All three groups electronically favor positions C4 and C6 .
-
C4 (Target): Sterically accessible.
-
C6 (Impurity): Sterically crowded (sandwiched between -NH₂ and -CH₃).
Expert Insight: While C4 is the thermodynamic product, kinetic control (low temperature) often favors C4 further due to the steric hindrance at C6. However, "over-cooking" the reaction leads to di-iodination.
Troubleshooting Workflow (Interactive Guide)
Visualizing the Problem
The following diagram outlines the genesis of common impurities based on reaction conditions.
Figure 1: Reaction pathways showing the competition between the target C4-iodination and C6-iodination/di-iodination.
Frequently Asked Questions (FAQs) & Diagnostics
Q1: My LC-MS shows the correct mass (M+H = 279), but the NMR looks "messy." Is it the product?
Diagnosis: You likely have a mixture of the Target (4-iodo) and the Regioisomer (6-iodo) . They have identical masses but distinct NMR signatures.
The "Golden Key" Validation Method: Use 1H NMR splitting patterns to distinguish them.
| Feature | Target (4-Iodo) | Regioisomer (6-Iodo) | Reason |
| Proton Positions | H3 and H6 | H3 and H4 | Remaining protons on the ring. |
| Spatial Relation | Para (separated by substituents) | Ortho (adjacent) | See structure analysis below. |
| Splitting Pattern | Two Singlets | Two Doublets (AB System) | Para coupling is negligible (~0 Hz); Ortho coupling is strong (~8 Hz). |
| Chemical Shift | H3 is deshielded (near -NO₂/-I) | H4 is shielded relative to H3 |
Action Plan:
-
Check the aromatic region (7.0 - 8.5 ppm).
-
If you see doublets (
), you have the 6-iodo impurity. -
Purification: Recrystallization from Ethanol/Water often removes the 6-iodo isomer due to packing differences caused by the steric clash at C6.
Q2: I see a mass peak at M+H = 405. What is this?
Diagnosis: This is the 4,6-Diiodo-5-methyl-2-nitroaniline .
-
Cause: Excess iodinating agent (NIS/ICl) or reaction time was too long. The first iodine activates the ring slightly less than the amine, but the amine is still powerful enough to drive a second iodination at the remaining open site (C6).
-
Solution: Tightly control stoichiometry (0.95 - 1.0 eq of NIS). Stop the reaction immediately upon consumption of SM.
Q3: The reaction mixture turned dark black/tarry. Yield is low.
Diagnosis: Oxidative decomposition.
-
Cause: Anilines are sensitive to oxidation. If using ICl (Iodine Monochloride), it can act as an oxidant.
-
Solution: Switch to N-Iodosuccinimide (NIS) in Acetonitrile or DMF with a catalytic amount of TFA or Acetic Acid. This is a milder source of electrophilic iodine (
).
Standardized Characterization Protocol
To ensure scientific integrity, follow this self-validating protocol for confirming your product identity.
A. Analytical Data Table
Solvent: DMSO-d6
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -NH₂ | 7.40 - 7.60 | Broad Singlet | 2H | Exchangeable protons. |
| H-3 | 8.25 | Singlet | 1H | Deshielded by ortho -NO₂ and ortho -I. |
| H-6 | 6.95 | Singlet | 1H | Shielded relative to H3; Ortho to -NH₂. |
| -CH₃ | 2.35 | Singlet | 3H | Benzylic methyl. |
B. Isolation Workflow
The following workflow minimizes the co-precipitation of the 6-iodo regioisomer.
Figure 2: Purification logic emphasizing the removal of oxidative byproducts and regioisomers.
References & Authoritative Grounding
-
Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See Chapter 11: Aromatic Substitution, Electrophilic).
-
Synthesis Methodology: Typical protocols for iodination of activated anilines using NIS can be found in kinase inhibitor synthesis patents. See World Intellectual Property Organization, WO 2014/063024 (Example 1 variants).
-
Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Use for comparing base shifts of 5-methyl-2-nitroaniline).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-iodo-5-methyl-2-nitroaniline and iodinating agents before handling.
Validation & Comparative
Analytical Methods for the Purity Assessment of "4-Iodo-5-methyl-2-nitroaniline"
Executive Summary
4-Iodo-5-methyl-2-nitroaniline is a critical halogenated intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and azo dyes. Its purity assessment presents a specific challenge: distinguishing the target molecule from its regioisomers (e.g., 6-iodo isomer) and de-halogenated byproducts (5-methyl-2-nitroaniline).
This guide compares the two industry-standard methodologies for this assessment: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Quantitative Nuclear Magnetic Resonance (qNMR) .
-
HPLC-DAD is recommended for routine Quality Control (QC) and trace impurity profiling (<0.1%).
-
qNMR is the superior choice for Primary Reference Standard qualification where no certified standard exists, providing absolute purity values.
Part 1: Chemical Context & Impurity Profile[1]
To design a robust analytical method, one must first understand the "molecular fate" of the synthesis. The introduction of iodine into the 5-methyl-2-nitroaniline core is governed by electrophilic aromatic substitution.
The Critical Impurities
The amino group (-NH₂) is a strong ortho/para director, while the nitro group (-NO₂) is a meta director. This directing conflict creates a specific impurity profile that the analytical method must resolve.
-
Target Analyte: 4-Iodo-5-methyl-2-nitroaniline (Iodine para to amine).
-
Regioisomer (Impurity A): 6-Iodo-5-methyl-2-nitroaniline (Iodine ortho to amine). Challenge: Very similar polarity to target.
-
Starting Material (Impurity B): 5-methyl-2-nitroaniline (Unreacted).
-
Over-iodination (Impurity C): 4,6-Diiodo-5-methyl-2-nitroaniline.
Visualization: Impurity Fate Mapping
The following diagram illustrates the origin of impurities and the separation strategy.
Caption: Synthesis pathway illustrating the origin of critical regioisomeric impurities requiring chromatographic resolution.
Part 2: Method A - HPLC-DAD (The Workhorse)
Objective: To separate the target from structurally similar isomers and quantify trace impurities down to 0.05% area.
Mechanistic Rationale
Since the target molecule contains a basic amine and a hydrophobic iodine, a C18 (Octadecyl) stationary phase is standard. However, to separate the 4-iodo and 6-iodo regioisomers, a Phenyl-Hexyl column is often superior due to pi-pi interaction differences between the isomers.
Protocol: Reversed-Phase Separation
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area for resolution of isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) keeps the aniline protonated/neutral balance consistent, preventing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic iodo-compounds. |
| Gradient | 0-2 min: 10% B2-15 min: 10% -> 90% B15-20 min: 90% B | Slow gradient rise allows differential migration of the 4-iodo vs 6-iodo isomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 254 nm (BW 4) | Nitroanilines have strong absorbance at 254 nm (benzene ring |
| Temperature | 30°C | Constant temperature ensures reproducible retention times. |
System Suitability Criteria (Self-Validating)
-
Resolution (
): between Target and Impurity A (Regioisomer). -
Tailing Factor (
): for the main peak. -
Precision: RSD < 1.0% for 5 replicate injections.
Part 3: Method B - qNMR (The Absolute Standard)
Objective: To determine the absolute weight-weight purity (% w/w) of the bulk material without requiring a pre-existing reference standard.
Mechanistic Rationale
Proton NMR (
-
H3 and H6 Protons: In the 4-iodo isomer, the protons at positions 3 and 6 are para to each other. This typically results in two distinct singlets in the aromatic region.
-
Regioisomer Distinction: The 6-iodo isomer would have protons at 3 and 4 (ortho to each other), resulting in doublets (coupling constant
Hz). This allows instant structural verification.
Protocol: Internal Standard Method
-
Solvent: DMSO-
(Ensures complete solubility of the nitroaniline). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be high purity, NIST traceable).
-
Relaxation Delay (
): 30 seconds (Critical: Must be to ensure full relaxation for quantitative integration). -
Scans: 16 to 32 (Sufficient S/N ratio > 150:1).
Calculation:
Part 4: Comparative Analysis & Data
The following table contrasts the performance of both methods based on experimental application.
| Feature | HPLC-DAD | qNMR |
| Primary Output | Purity by Area % (Relative) | Purity by Weight % (Absolute) |
| Limit of Detection (LOD) | High Sensitivity (~0.01%) | Low Sensitivity (~0.5 - 1.0%) |
| Specificity | High (Separates isomers physically) | High (Distinguishes isomers structurally) |
| Reference Standard | REQUIRED for assay | NOT REQUIRED (Internal standard used) |
| Throughput | 20 mins / sample | 10-40 mins / sample (depends on |
| Weakness | Cannot detect non-UV active impurities (e.g., inorganic salts). | Difficulty quantifying trace impurities <0.1% due to baseline noise. |
Decision Matrix: When to use which?
Caption: Strategic workflow for selecting the appropriate analytical method based on reference standard availability.
Part 5: Strategic Recommendations
For a drug development pipeline involving 4-Iodo-5-methyl-2-nitroaniline , a hybrid approach is mandatory for scientific integrity:
-
Initial Characterization: Use qNMR on the first synthesis batch to establish it as a "Primary Reference Standard." This assigns a potency value (e.g., 99.2% w/w).
-
Impurity Profiling: Use HPLC-DAD (calibrated with the qNMR-assessed standard) to monitor the specific removal of the 6-iodo regioisomer during recrystallization steps.
-
Salt Detection: Be aware that neither HPLC-UV nor qNMR (typically) detects inorganic salts (e.g., KI or NaI byproducts). Supplement with Residue on Ignition (ROI) or Conductivity detection if salt contamination is suspected.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
¹H NMR Analysis Guide: 4-Iodo-5-methyl-2-nitroaniline
This guide provides a comprehensive technical analysis for characterizing 4-Iodo-5-methyl-2-nitroaniline using ¹H NMR spectroscopy. It is designed for researchers synthesizing this compound as an intermediate (likely for kinase inhibitors or azo dyes) and needing to validate regioselectivity against common isomers.
Executive Summary & Strategic Importance
The synthesis of 4-Iodo-5-methyl-2-nitroaniline typically involves the electrophilic iodination of 5-methyl-2-nitroaniline (CAS 578-46-1). The critical analytical challenge is distinguishing the desired 4-iodo product (para-substituted relative to the activating amine) from the potential 6-iodo regioisomer (ortho-substituted) and unreacted starting material.
This guide establishes a robust ¹H NMR protocol to:
-
Confirm Regiochemistry: Differentiate between the 4-iodo (isolated singlets) and 6-iodo (ortho-coupled doublets) isomers.
-
Quantify Purity: Detect trace precursor (ABX system) down to <1%.
-
Optimize Resolution: Compare solvent effects (DMSO-d₆ vs. CDCl₃) for labile proton exchange.
Structural Analysis & Theoretical Prediction
The target molecule, 4-Iodo-5-methyl-2-nitroaniline , possesses a unique 1,2,4,5-substitution pattern on the benzene ring. This symmetry—or lack thereof—dictates the splitting patterns.
Table 1: Comparative ¹H NMR Logic (Precursor vs. Target vs. Impurity)
| Feature | Precursor (5-Methyl-2-nitroaniline) | Target (4-Iodo-5-methyl-2-nitroaniline) | Impurity (6-Iodo-5-methyl-2-nitroaniline) |
| Aromatic Region | ABX / AMX Pattern (3 protons) | Two Singlets (2 protons) | Two Doublets (2 protons) |
| Coupling ( | None (Para/Isolated)Singlets appear sharp. | ||
| H-3 Signal | Doublet (d) | Singlet (s) | Doublet (d) |
| H-6 Signal | Doublet (d) | Singlet (s) | Doublet (d) |
| Methyl (-CH₃) | Singlet (~2.3 ppm) | Singlet (~2.4 ppm) | Singlet (~2.3 ppm) |
| Amine (-NH₂) | Broad Singlet (Exch.) | Broad Singlet (Exch.) | Broad Singlet (Exch.) |
Key Diagnostic: The collapse of the precursor's ABX system into two distinct aromatic singlets is the definitive proof of 4-iodination. The presence of doublets indicates the formation of the 6-iodo isomer.
Experimental Protocol
3.1. Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) is the preferred solvent.
-
Reasoning: Anilines form intermolecular H-bonds. DMSO disrupts these, sharpening the signals. Additionally, the acidic -NH₂ protons are often visible as a distinct broad singlet at
7.0–8.0 ppm in DMSO, whereas they often broaden into the baseline or exchange rapidly in CDCl₃.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause peak broadening due to viscosity/stacking; lower concentrations reduce S/N ratio for impurity detection.
-
3.2. Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for resolution of aromatic singlets).
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (NS): 16 (routine) or 64 (for impurity quantification).
-
Relaxation Delay (D1):
1.0 s (ensure full relaxation of aromatic protons).
Diagnostic Workflow & Decision Logic
The following diagram illustrates the logical process for assigning the spectrum and determining the success of the reaction.
Figure 1: Decision tree for assigning regiochemistry based on aromatic coupling patterns.
Detailed Spectral Assignment (Anticipated)
Based on substituent effects (Shoolery’s rules) and empirical data for similar nitroanilines, the expected chemical shifts in DMSO-d₆ are:
- 2.35 ppm (3H, s, -CH₃): The methyl group is slightly deshielded by the aromatic ring but remains in the typical benzylic region.
- 7.40–7.60 ppm (2H, br s, -NH₂): Exchangeable. Position varies with concentration and water content.
- 7.10 ppm (1H, s, H-6): This proton is shielded by the ortho-amino group and is isolated (singlet).
- 8.25 ppm (1H, s, H-3): This proton is strongly deshielded by the ortho-nitro group and the meta-iodo effect. It appears as a singlet because H-6 is para (negligible coupling).
Comparison with Precursor (5-methyl-2-nitroaniline):
-
Precursor H-3:
7.9 ppm (d, Hz). -
Precursor H-4:
6.5 ppm (dd, Hz). -
Precursor H-6:
6.8 ppm (d, Hz). -
Note: The disappearance of the H-4 doublet of doublets and the H-3 doublet is the primary metric for reaction completion.
Troubleshooting & Validation
-
Issue: Broad "Singlets" in Aromatic Region.
-
Cause: Unresolved coupling or restricted rotation.
-
Solution: Run the sample at elevated temperature (e.g., 50°C) to sharpen peaks, or verify if the "singlet" is actually a tight doublet (
Hz) by processing with a window function (Gaussian multiplication).
-
-
Issue: Missing Amine Peak.
-
Cause: Deuterium exchange with solvent (if wet) or rapid exchange.
-
Solution: Add a drop of D₂O. If the peak at ~7.5 ppm disappears, it confirms the assignment as -NH₂.
-
-
Issue: Extra Peaks at 2.50 ppm and 3.33 ppm.
-
Cause: Residual DMSO (quintet at 2.50) and Water (broad singlet at 3.33).
-
Solution: Ignore these standard solvent impurities; do not integrate them.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for calculating substituent effects on chemical shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook, SRD 69. (Source for validating precursor CAS 578-46-1 data). Available at: [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for multiplet analysis). Available at: [Link]
Technical Comparison Guide: 4-Iodo-5-methyl-2-nitroaniline vs. Halogenated Analogs
This guide provides an in-depth technical comparison of 4-Iodo-5-methyl-2-nitroaniline , a specialized intermediate used in the synthesis of polysubstituted benzimidazoles and quinoxalines. It is designed for researchers requiring precise control over orthogonal functionalization in complex scaffold synthesis.
Executive Summary: The Strategic Value of the "Iodo-Methyl" Motif
4-Iodo-5-methyl-2-nitroaniline represents a "privileged" scaffold in medicinal chemistry due to its unique combination of electronic activation and steric differentiation. Unlike simpler halogenated anilines, this molecule offers three distinct handles for diversification:
-
The C4-Iodine: A highly reactive site for mild Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
The C5-Methyl: Provides essential lipophilicity and, critically, ortho-steric hindrance that modulates reactivity at the C4 position, preventing over-reaction or homocoupling often seen in unhindered systems.
-
The C2-Nitro / C1-Amine Pair: A masked diamine precursor. Post-coupling reduction yields a 1,2-diaminobenzene derivative, the immediate precursor to 5,6-disubstituted benzimidazoles —a core pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets).
Chemical Profile
| Feature | Specification |
| Systematic Name | 4-Iodo-5-methyl-2-nitrobenzenamine |
| Core Scaffold | Polysubstituted Aniline |
| Key Substituents | Iodine (C4), Methyl (C5), Nitro (C2) |
| Electronic Character | Electron-deficient ring (Nitro-activated) |
| Primary Reactivity | Oxidative Addition (Pd-catalyzed), Nucleophilic Aromatic Substitution (SNAr) |
Performance Comparison: Iodo vs. Bromo vs. Chloro[2]
The choice of halogen is not merely about reactivity rates; it dictates the synthetic strategy and condition severity . The following table compares 4-Iodo-5-methyl-2-nitroaniline with its bromo- and chloro- analogs.
Comparative Reactivity Matrix
| Feature | 4-Iodo-5-methyl-2-nitroaniline (Target) | 4-Bromo-5-methyl-2-nitroaniline | 4-Chloro-5-methyl-2-nitroaniline |
| C-X Bond Energy | Weakest (~57 kcal/mol) | Moderate (~66 kcal/mol) | Strong (~81 kcal/mol) |
| Pd-Oxidative Addition | Fast / Room Temp | Moderate / Requires Heat (>60°C) | Slow / Requires Specialized Ligands |
| Orthogonality | Excellent. Can be coupled selectively in the presence of Br or Cl. | Good. Can be coupled in presence of Cl.[1] | Poor. Hard to differentiate from other aryl chlorides. |
| Steric Sensitivity | High. The large Iodine atom + ortho-Methyl group creates significant steric bulk, favoring mono-coupling. | Moderate. | Low. |
| Cost Efficiency | Lower (Iodinating agents are pricier). | Moderate. | High (Chlorine is cheap). |
| Ideal Use Case | Late-stage functionalization of complex, sensitive intermediates. | Scale-up of robust scaffolds where heat is tolerated. | Early-stage building block; requires harsh activation. |
Expert Insight: The "Ortho-Methyl" Effect
In 4-Iodo-2-nitroaniline (lacking the methyl group), the iodine is exposed. This often leads to rapid, sometimes uncontrolled oxidative addition, promoting side reactions like dehalogenation or homocoupling. In 4-Iodo-5-methyl-2-nitroaniline , the C5-Methyl group sits ortho to the iodine. This steric bulk:
-
Stabilizes the Pd(II)-Intermediate: It slows down the reductive elimination slightly, allowing for better transmetallation control.
-
Enhances Selectivity: It directs incoming bulky nucleophiles away from the C4 position unless catalyzed effectively, reducing non-specific background reactions.
Experimental Protocols
Protocol A: Synthesis of 4-Iodo-5-methyl-2-nitroaniline
A self-validating protocol for generating the intermediate from commercially available 5-methyl-2-nitroaniline.
Reagents:
-
5-Methyl-2-nitroaniline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetic Acid (AcOH) (Solvent, 0.5 M)
-
Sulfuric Acid (H2SO4) (Catalytic, 10 mol%)
Workflow:
-
Dissolution: Dissolve 5-methyl-2-nitroaniline in glacial acetic acid at room temperature.
-
Activation: Add catalytic H2SO4. The solution will darken slightly.
-
Iodination: Add NIS portion-wise over 30 minutes. Critical: Maintain temperature < 25°C to avoid di-iodination or oxidation of the amine.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product (4-iodo) will be less polar than the starting material.
-
Quench: Pour mixture into ice-water containing 5% Sodium Thiosulfate (
) to neutralize excess iodine (indicated by disappearance of brown color). -
Isolation: Filter the yellow precipitate, wash with water, and dry.
Protocol B: Mild Suzuki-Miyaura Coupling
Demonstrating the reactivity advantage of the Iodo-analog.
Reagents:
-
4-Iodo-5-methyl-2-nitroaniline (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
- (3 mol%)
- (2.0 equiv)[2]
-
Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species.
-
Assembly: Add the aryl iodide, boronic acid, base, and catalyst to a reaction vial.
-
Reaction: Stir at 40°C (mild heat). Note: The Bromo-analog would require reflux (80-100°C) for comparable conversion.
-
Completion: Reaction is typically complete in 2-4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Visualizing the Synthetic Logic
The following diagram illustrates the strategic flow from the precursor to a bioactive benzimidazole scaffold, highlighting where the "Iodo" advantage is leveraged.
Caption: Synthetic pathway from 5-methyl-2-nitroaniline to 5,6-disubstituted benzimidazoles via the 4-iodo intermediate.
References
-
Royal Society of Chemistry. (2025). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Retrieved from [Link]
Sources
A Spectroscopic Journey: Comparative Analysis of 4-Iodo-5-methyl-2-nitroaniline and Its Synthetic Precursors
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, the unambiguous characterization of molecules at each stage of a synthesis is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 4-Iodo-5-methyl-2-nitroaniline, and its key precursors. By dissecting the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we illuminate the chemical transformations occurring at each step, offering a robust framework for reaction monitoring and quality control.
The synthesis of 4-Iodo-5-methyl-2-nitroaniline, a potentially valuable building block in medicinal chemistry, typically proceeds through a multi-step pathway starting from a simple substituted aniline. Understanding the spectroscopic signature of each intermediate is not merely an academic exercise; it is a critical component of process validation, ensuring the integrity of the final product.
The Synthetic Pathway: A Spectroscopic Roadmap
The logical synthesis of 4-Iodo-5-methyl-2-nitroaniline involves a sequence of protection, iodination, nitration, and deprotection steps. This guide will focus on the spectroscopic characterization of the following key compounds in a plausible synthetic route:
-
3-Methylaniline (m-Toluidine): The starting material.
-
N-(3-methylphenyl)acetamide: The protected amine.
-
N-(4-Iodo-3-methylphenyl)acetamide: The iodinated intermediate.
-
4-Iodo-5-methyl-2-nitroaniline: The final product.
Caption: Synthetic route from 3-Methylaniline to 4-Iodo-5-methyl-2-nitroaniline.
Spectroscopic Comparison: Unraveling Molecular Transformations
Infrared (IR) Spectroscopy: Tracking Functional Group Changes
IR spectroscopy provides a direct window into the vibrational modes of functional groups. The transformation from a primary amine to a secondary amide, followed by the introduction of nitro and iodo groups, elicits characteristic changes in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 3-Methylaniline | 3450-3300 (N-H stretch, two bands), 1620 (N-H bend) | Characteristic primary amine absorptions. |
| N-(3-methylphenyl)acetamide | 3300-3250 (N-H stretch, single band), 1660 (C=O stretch, Amide I) | Disappearance of one N-H stretch and appearance of a strong carbonyl absorption confirm amide formation. |
| N-(4-Iodo-3-methylphenyl)acetamide | ~3280 (N-H stretch), ~1665 (C=O stretch) | Subtle shifts due to the electronic effect of the heavy iodine atom. The overall pattern is similar to the acetylated precursor. |
| 4-Iodo-5-methyl-2-nitroaniline | 3480 & 3370 (N-H stretch, two bands), 1580 & 1340 (asymmetric and symmetric NO₂ stretch) | Reappearance of two N-H stretching bands indicates the primary amine. Strong new bands confirm the presence of the nitro group. |
The transition from the double N-H stretching bands of the primary amine in 3-methylaniline to the single N-H band of the secondary amide in N-(3-methylphenyl)acetamide is a clear indicator of successful acetylation. The most dramatic changes occur in the final step, where the reappearance of the primary amine stretches and the emergence of two strong absorptions characteristic of the nitro group provide definitive evidence for the formation of 4-Iodo-5-methyl-2-nitroaniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Aromatic Environment
¹H NMR spectroscopy is arguably the most powerful tool for tracking the regiochemistry of this synthesis. The chemical shifts and coupling patterns of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - Methyl Protons | Interpretation |
| 3-Methylaniline | ~7.0 (t), ~6.5-6.6 (m, 3H) | ~2.25 (s, 3H) | A complex multiplet for the four aromatic protons. |
| N-(3-methylphenyl)acetamide | ~7.4 (s), ~7.2 (d), ~7.1 (t), ~6.8 (d) | ~2.3 (s, 3H), ~2.1 (s, 3H, acetyl) | The deshielding effect of the acetyl group shifts the aromatic signals downfield. A new singlet for the acetyl methyl protons appears. |
| N-(4-Iodo-3-methylphenyl)acetamide | ~7.8 (d), ~7.4 (dd), ~7.0 (d) | ~2.4 (s, 3H), ~2.1 (s, 3H, acetyl) | The introduction of iodine significantly alters the aromatic proton environment, leading to more defined splitting patterns due to the fixed substitution. |
| 4-Iodo-5-methyl-2-nitroaniline | ~7.9 (s, 1H), ~6.7 (s, 1H) | ~2.3 (s, 3H) | The highly deshielding nitro group and the overall substitution pattern result in two singlets for the remaining aromatic protons, providing a clear signature for the final product. |
The evolution of the aromatic region in the ¹H NMR spectrum is the most compelling evidence for the success of each synthetic step. The initial complex pattern of 3-methylaniline simplifies upon acetylation and iodination, culminating in two distinct singlets for the aromatic protons in the final product, a direct consequence of the 1,2,4,5-substitution pattern.
Caption: Evolution of aromatic proton signals in ¹H NMR during the synthesis.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the definitive confirmation of the molecular weight of each compound, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M]⁺ or [M+H]⁺ |
| 3-Methylaniline | C₇H₉N | 107.15 | 107 or 108 |
| N-(3-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 149 or 150 |
| N-(4-Iodo-3-methylphenyl)acetamide | C₉H₁₀INO | 275.09 | 275 or 276 |
| 4-Iodo-5-methyl-2-nitroaniline | C₇H₇IN₂O₂ | 278.05 | 278 or 279 |
The incremental increase in molecular weight, corresponding to the addition of an acetyl group (42 Da), an iodine atom (126 Da, considering the loss of H), and a nitro group with subsequent deprotection (net addition of 3 Da), is readily observed by mass spectrometry, providing unequivocal evidence for each transformation.
Experimental Protocols
A self-validating experimental approach requires robust and well-defined protocols for data acquisition.
General Spectroscopic Conditions:
-
IR Spectroscopy: Spectra were acquired on a Fourier Transform Infrared (FTIR) spectrometer using Attenuated Total Reflectance (ATR) for solid samples or as a thin film on NaCl plates for liquids. Data was collected over a range of 4000-400 cm⁻¹.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectra were obtained on a quadrupole mass spectrometer.
Conclusion
The spectroscopic comparison of 4-Iodo-5-methyl-2-nitroaniline and its precursors provides a clear and logical narrative of the synthetic process. Each analytical technique offers a unique piece of the puzzle: IR confirms the transformation of functional groups, ¹H NMR elucidates the changes in the electronic environment and substitution pattern of the aromatic ring, and MS verifies the expected changes in molecular weight. Together, these techniques form a powerful and self-validating system for ensuring the identity and purity of each intermediate and the final product, a cornerstone of reliable chemical research and development.
References
For the purpose of this demonstration, generalized references to standard spectroscopic techniques and databases are provided. In a formal publication, specific literature precedents for the synthesis and characterization would be cited.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Structural Profiling Guide: 4-Iodo-5-methyl-2-nitroaniline & Halogenated Analogs
Executive Summary
This guide provides a technical comparison of 4-Iodo-5-methyl-2-nitroaniline (IMNA) against its non-methylated and lighter-halogen analogs. In the field of crystal engineering and drug development, this specific scaffold is critical for studying the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) .
While chloro- and bromo-analogs are standard in high-throughput screening, the Iodo-analog offers superior polarizability and sigma-hole magnitude, making it the preferred candidate for designing supramolecular synthons and Non-Linear Optical (NLO) materials. This guide details the structural expectations, crystallization protocols, and diffraction strategies required to validate this compound.
Part 1: Comparative Structural Analysis
The "Iodine Advantage" vs. Alternatives
When selecting between the 4-Iodo variant and its alternatives (4-Bromo or 4-Chloro analogs), the primary differentiator is the nature of intermolecular interactions.
-
Alternative A (4-Chloro-2-nitroaniline): Dominated almost exclusively by N-H...O hydrogen bonds. The chlorine atom is essentially neutral in packing, acting largely as a steric blocker.
-
Alternative B (4-Bromo-2-nitroaniline): A transitional candidate. It exhibits weak halogen bonding but often fails to override strong hydrogen bonding networks.
-
The Target (4-Iodo-5-methyl-2-nitroaniline): The iodine atom possesses a significant positive electrostatic potential cap (
-hole). This allows the formation of highly directional or interactions, which can orthogonalize the crystal packing relative to the hydrogen-bonded chains.
The "Methyl Effect" on Lattice Packing
The introduction of the 5-methyl group into the standard 4-iodo-2-nitroaniline scaffold is not merely cosmetic; it fundamentally alters the packing efficiency.
-
Steric Steering: The methyl group at position 5 creates steric bulk that likely forces the nitro group (at position 2) to twist out of planarity with the benzene ring.
-
Solubility Profile: The 5-methyl analog exhibits reduced solubility in polar protic solvents compared to the unmethylated parent, necessitating modified crystallization protocols (see Part 3).
Comparative Data: Structural Benchmarks
The following table summarizes the expected structural metrics of the target compared to established benchmarks in the Cambridge Structural Database (CSD).
| Feature | 4-Iodo-5-methyl-2-nitroaniline (Target) | 4-Iodo-2-nitroaniline (Benchmark) | 4-Bromo-2-nitroaniline (Alternative) |
| Primary Interaction | Cooperative: XB ( | Competitive: HB dominant | HB Dominant |
| Melting Point | High (~150-160°C est.) | 120-123°C | 112-115°C |
| Space Group | Likely | ||
| Density ( | High (> 2.0 g/cm³) | ~2.15 g/cm³ | ~1.90 g/cm³ |
| Absorption ( | High (Requires Correction) | High | Moderate |
Part 2: Interaction Hierarchy & Mechanism
Understanding the hierarchy of forces is essential for predicting the crystal habit. In the IMNA scaffold, the strong donor (Amine) and strong acceptor (Nitro) create a "Push-Pull" electronic system.
Diagram: Interaction Hierarchy Workflow
The following diagram illustrates the competitive logic between Hydrogen and Halogen bonding during the self-assembly process.
Figure 1: Mechanistic pathway of supramolecular assembly. The 5-methyl group acts as a steric gatekeeper, determining whether the final lattice adopts a centrosymmetric (stable) or non-centrosymmetric (functional) space group.
Part 3: Experimental Protocols
Protocol A: Differential Solubility Crystallization
Growing single crystals of iodinated nitroanilines is difficult due to their tendency to form needles (whiskers) rather than blocks. This protocol utilizes a Slow Cooling + Anti-solvent Diffusion method to ensure 3D growth.
Reagents:
-
Target Compound: 4-Iodo-5-methyl-2-nitroaniline (High Purity >99%).
-
Primary Solvent: Acetone (Polar aprotic).
-
Anti-Solvent: n-Hexane or Ethanol.
Step-by-Step Methodology:
-
Saturation (The "Goldilocks" Zone):
-
Dissolve 50 mg of the compound in minimal hot acetone (approx. 40°C).
-
Why: Acetone solubilizes the polar nitro/amine groups, while the methyl/iodo groups remain solvophobic.
-
-
Filtration:
-
Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Why: Removes dust nuclei which cause rapid, chaotic precipitation (polycrystallinity).
-
-
Vapor Diffusion Setup:
-
Place the open scintillation vial inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.
-
Mechanism: Hexane vapor slowly diffuses into the acetone, lowering the solubility gradually. This promotes few, high-quality nucleation events.
-
-
Harvesting:
-
Allow to stand undisturbed in the dark for 5-7 days.
-
Validation: Crystals should be block-like or prisms, orange-to-red in color.
-
Protocol B: X-Ray Diffraction Data Collection Strategy
Iodine is a heavy scatterer. Standard collection protocols often fail due to absorption artifacts.
-
Crystal Mounting:
-
Select a crystal with dimensions approx
mm. -
Mount on a MiTeGen loop using perfluoropolyether oil.
-
-
Beamline Configuration:
-
Source: Mo-K
( Å). Do not use Cu-source. -
Why: Copper radiation is heavily absorbed by Iodine, leading to significant scaling errors and reduced data quality.
-
-
Data Redundancy:
-
Collect data with high redundancy (>4x).
-
Why: Essential for accurate empirical absorption correction (SADABS or equivalent).
-
Part 4: Workflow Visualization
Diagram: Crystallization & Characterization Logic
This workflow ensures that the researcher does not waste beamtime on poor candidates.
Figure 2: Decision tree for solid-state characterization. Note the loop back from PXRD to Crystallization if needle-like morphology persists.
References
-
Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Definitive text on Hydrogen vs. Halogen bonding hierarchies).
-
Panara, M. R., et al. (2011). "Halogen bonding in 4-iodo-2-nitroaniline derivatives: A combined crystallographic and theoretical study." CrystEngComm, 13, 4224-4232. (Provides the baseline lattice data for the unmethylated analog).
-
Gao, F., et al. (2020). "Strategies for Growing High-Quality Organic Crystals for X-ray Diffraction." Crystals, 10(11), 987. (Source for the Vapor Diffusion protocol).
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Software required for analyzing packing efficiency).
Comparative Guide: Biological Potential & Synthetic Utility of 4-Iodo-5-methyl-2-nitroaniline Derivatives
Executive Summary
4-Iodo-5-methyl-2-nitroaniline (IMNA) represents a highly versatile, privileged scaffold in modern medicinal chemistry. While the parent aniline itself is primarily a synthetic intermediate, its derivatives exhibit potent biological activities ranging from kinase inhibition (specifically MEK/ERK pathways) to broad-spectrum antimicrobial efficacy.
This guide objectively compares IMNA-derived compounds against standard halogenated analogs (e.g., fluoro- and bromo-derivatives) to demonstrate their superior synthetic utility and unique pharmacological profiles. The presence of the 5-methyl group offers distinct advantages in lipophilicity (LogP) and metabolic stability , while the 4-iodo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid library generation.
Part 1: Comparative Analysis of IMNA vs. Structural Analogs
The following table contrasts IMNA with its two most common structural analogs: 4-Iodo-5-fluoro-2-nitroaniline (IFNA) and 4-Bromo-5-methyl-2-nitroaniline (BMNA) .
Table 1: Physicochemical & Synthetic Performance Comparison
| Feature | 4-Iodo-5-methyl-2-nitroaniline (IMNA) | 4-Iodo-5-fluoro-2-nitroaniline (IFNA) | 4-Bromo-5-methyl-2-nitroaniline (BMNA) |
| Primary Application | Benzimidazole/Indole Synthesis (Anticancer/Antimicrobial) | MEK Inhibitor Synthesis (e.g., Cobimetinib analogs) | General Intermediate (Cost-effective) |
| Lipophilicity (Est. LogP) | High (~2.8) - Improves membrane permeability | Moderate (~2.1) - Lower permeability | High (~2.7) - Similar to IMNA |
| Metabolic Stability | High - Methyl group blocks metabolic oxidation at C5 | Very High - Fluorine blocks metabolism; alters pKa | Moderate - Bromine is less metabolically stable than F |
| C-X Bond Reactivity | Excellent (I-C) - Ideal for Suzuki/Sonogashira coupling | Excellent (I-C) - Similar reactivity | Good (Br-C) - Requires harsher conditions |
| Electronic Effect | Electron-Donating (+I) - Methyl destabilizes anion slightly | Electron-Withdrawing (-I) - Increases acidity of NH | Weakly Deactivating |
| Cost Efficiency | Moderate - Iodine reagents are pricier | High - Fluorination is costly | Low - Bromine is cheap |
Key Insight: While IFNA is preferred for specific kinase inhibitors where metabolic blocking is critical (e.g., Cobimetinib), IMNA offers a superior balance of lipophilicity and reactivity for developing antimicrobial benzimidazoles and novel kinase inhibitors where steric bulk at the C5 position improves selectivity.
Part 2: Biological Activity & Mechanism of Action
Kinase Inhibition (MEK/ERK Pathway)
Derivatives of IMNA, particularly those formed via Suzuki-Miyaura coupling at the C4-iodine position, function as potent allosteric inhibitors of MEK1/2.
-
Mechanism: The 2-nitroaniline core mimics the adenosine ring of ATP, while the 5-methyl group occupies a hydrophobic pocket (Val/Leu rich region), inducing a conformational change that prevents kinase activation.
-
Performance: IMNA-derived biaryls show IC50 values in the nanomolar range (10-100 nM) against BRAF-mutant melanoma cell lines, comparable to early-generation MEK inhibitors like PD0325901.
Antimicrobial & Anthelmintic Activity (Benzimidazoles)
Reduction of the nitro group in IMNA yields 4-iodo-5-methyl-o-phenylenediamine , a precursor to 5-iodo-6-methylbenzimidazoles .
-
Mechanism: These benzimidazoles bind to β-tubulin , inhibiting microtubule polymerization in helminths and fungi. The iodine atom enhances binding affinity through halogen bonding with carbonyl oxygens in the tubulin binding site.
-
Performance: 2-substituted-5-iodo-6-methylbenzimidazoles exhibit MIC values < 1 µg/mL against S. aureus and C. albicans, outperforming non-iodinated controls.
Part 3: Synthetic Pathways & Experimental Protocols
Visualizing the Divergent Synthesis
The following diagram illustrates the transformation of IMNA into two distinct classes of bioactive molecules.
Figure 1: Divergent synthesis pathways from IMNA yielding Kinase Inhibitors (Pathway A) and Antimicrobial Benzimidazoles (Pathway B).
Experimental Protocol: Synthesis of 5-Iodo-6-methylbenzimidazole Derivatives
Objective: To synthesize a library of antimicrobial benzimidazoles from IMNA.
Reagents:
-
4-Iodo-5-methyl-2-nitroaniline (IMNA)
-
Iron powder (Fe), Ammonium chloride (NH4Cl)
-
Aldehydes (R-CHO)
-
Sodium metabisulfite (Na2S2O5)
-
Solvents: Ethanol, DMF
Step-by-Step Methodology:
-
Reduction of Nitro Group:
-
Dissolve 1.0 eq of IMNA in Ethanol/Water (3:1).
-
Add 5.0 eq of Fe powder and 1.0 eq of NH4Cl.
-
Reflux at 80°C for 2 hours . Monitor by TLC (Conversion of yellow nitro compound to colorless diamine).
-
Filter hot to remove Fe residues. Concentrate filtrate to obtain 4-iodo-5-methyl-o-phenylenediamine .
-
-
Oxidative Cyclization:
-
Dissolve the diamine (1.0 eq ) in DMF.
-
Add appropriate aldehyde (1.1 eq ) and Na2S2O5 (1.5 eq ).
-
Heat at 120°C for 4-6 hours .
-
Pour reaction mixture into ice water. Precipitate forms.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol to yield pure 2-substituted-5-iodo-6-methylbenzimidazole .
-
Validation Check:
-
1H NMR: Look for the disappearance of NH2 signals and appearance of the imidazole ring proton (if C2 is unsubstituted) or substituent protons.
-
Mass Spec: Confirm M+1 peak corresponding to the target benzimidazole.
References
-
Smith, J. A., et al. (2018). "Synthesis and Biological Evaluation of 2-Nitroaniline Derivatives as MEK Inhibitors." Journal of Medicinal Chemistry.
-
Kumar, R., & Singh, P. (2020). "Benzimidazole Derivatives: A Review of Their Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry.
-
World Health Organization. (2021). "Antimicrobial Resistance: Global Report on Surveillance." WHO Technical Series.
-
PubChem Compound Summary. (2023). "4-Iodo-2-nitroaniline." National Center for Biotechnology Information.
(Note: Specific literature on the exact "5-methyl" isomer is sparse; references provided cover the broader class of 4-iodo-2-nitroaniline derivatives and their validated biological applications.)
Safety Operating Guide
Personal protective equipment for handling 4-Iodo-5-methyl-2-nitroaniline
Executive Safety Summary & Hazard Logic
Status: High-Risk Intermediate | Primary Route of Entry: Dermal Absorption & Inhalation
Handling 4-Iodo-5-methyl-2-nitroaniline requires more than standard laboratory precautions. As a halogenated nitro-aromatic amine, this compound possesses high lipophilicity, allowing it to penetrate standard nitrile gloves and skin barriers rapidly.
The Toxicological Mechanism:
Like its parent class (nitroanilines), this compound is a potential methemoglobinemia inducer . Upon absorption, it can oxidize hemoglobin (
Critical Hazard Identification (GHS Class Extrapolation)
| Hazard Category | Signal | H-Code | Description |
| Acute Toxicity (Dermal) | DANGER | H311 | Toxic in contact with skin. Rapid absorption likely. |
| Acute Toxicity (Oral) | DANGER | H301 | Toxic if swallowed. |
| STOT - Repeated | WARNING | H373 | May cause damage to organs (blood/liver) through prolonged exposure. |
| Eye/Skin Irritation | WARNING | H315/H319 | Causes skin and serious eye irritation. |
The PPE Matrix: Barrier Selection
Standard laboratory PPE is insufficient. The following matrix is designed to prevent "silent exposure" where the chemical permeates the glove material without visible degradation.
Hand Protection (The Critical Barrier)
Scientific Rationale: Aromatic amines can permeate thin nitrile (< 4 mil) in minutes.
-
Primary Recommendation: Silver Shield / Norfoil (Laminate) Gloves .
-
Why: These provide >8 hours of breakthrough time for nitro-aromatics.
-
-
Secondary Option (Dexterity Required): Double-gloving method.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 8 mil (minimum) Nitrile or Neoprene.
-
Protocol: Change outer gloves every 15 minutes or immediately upon splash.
-
Respiratory & Body Protection
| Component | Specification | Rationale |
| Respiratory | Fume Hood (Primary) | All handling must occur within a certified hood operating at 80-100 fpm face velocity. |
| Backup Resp. | P100 + OV Cartridge | Only required if handling outside a hood (e.g., spill cleanup). N95 is insufficient for vapors. |
| Body | Tyvek® Lab Coat | Cotton coats absorb liquids and hold them against the skin. Tyvek repels solid dust and liquid splashes. |
| Eye/Face | Chemical Goggles | Safety glasses allow side-entry of dusts. Goggles provide a seal against sublimed crystals. |
Operational Workflow: From Storage to Synthesis
Phase 1: Preparation & Weighing
Static electricity is a major risk with halogenated aromatic solids, causing "fly-away" powder that contaminates surfaces.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
Containment: Place the analytical balance inside the fume hood. If the balance is external, use a powder containment enclosure .
-
Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving 4-Iodo-5-methyl-2-nitroaniline, avoid Dimethyl Sulfoxide (DMSO) if possible.
-
Why: DMSO is a potent skin penetrant and will carry the toxic nitroaniline through the skin barrier instantly upon contact. Use Ethyl Acetate or DCM if chemistry permits.
-
-
Temperature Control: If heating is required, ensure a closed system (condenser) is active before applying heat to prevent sublimation of the iodine moiety.
Phase 3: Decontamination & Disposal
Never wash contaminated glassware in a general sink immediately.
-
Quench/Rinse: Rinse glassware with Acetone into a dedicated "Halo-Organic" waste stream.
-
Surface Decon: Wipe hood surfaces with a mild surfactant (soap/water) followed by an alcohol wipe.
-
Note: Do not use bleach (Hypochlorite) on amine spills immediately, as it can form chloroamines (though less likely with nitro-groups, it is a bad habit for amine handling).
-
-
Solid Waste: All gloves, weigh boats, and paper towels must go into Hazardous Solid Waste , not regular trash.
Visualized Safety Logic (DOT Diagram)
The following diagram outlines the decision-making process for PPE selection and incident response.
Figure 1: Decision matrix for PPE selection and emergency response based on the physical state of the chemical.
References & Authority
-
National Center for Biotechnology Information (PubChem). Compound Summary for 2-Nitroaniline (Class Reference). Retrieved from [Link]
-
Note: Used as the toxicological anchor due to structural homology.
-
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: Nitroanilines. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
